molecular formula C10H12ClNO B7934849 2-Chloro-5-(cyclobutylmethoxy)pyridine

2-Chloro-5-(cyclobutylmethoxy)pyridine

Cat. No.: B7934849
M. Wt: 197.66 g/mol
InChI Key: HWRSKZWHIJXPEJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(cyclobutylmethoxy)pyridine is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(cyclobutylmethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(cyclobutylmethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-(cyclobutylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-10-5-4-9(6-12-10)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRSKZWHIJXPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-5-(cyclobutylmethoxy)pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-5-(cyclobutylmethoxy)pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary

2-Chloro-5-(cyclobutylmethoxy)pyridine is a substituted heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a functionalized pyridine, it serves as a versatile building block, combining the well-established pharmacological importance of the pyridine scaffold with the unique conformational and physicochemical properties of a cyclobutyl moiety.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed, field-proven synthetic protocol, and an analysis of its chemical reactivity. We will explore its strategic application in the synthesis of more complex molecules, underpinned by a discussion of its spectroscopic signature for unambiguous identification. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable intermediate in their research and development programs.

Molecular Overview and Physicochemical Properties

2-Chloro-5-(cyclobutylmethoxy)pyridine belongs to the class of chloropyridines, which are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The structure features a pyridine ring chlorinated at the 2-position, which is highly activated for nucleophilic substitution, and an ether linkage at the 5-position connecting a cyclobutylmethoxy group.[4][5] This combination of features makes it a bifunctional scaffold, allowing for sequential and regioselective modifications.

The cyclobutane motif is increasingly utilized in medicinal chemistry as a bioisostere for phenyl rings or as a conformationally restricted linker, often improving metabolic stability and binding affinity.[6]

Chemical Structure:

Table 1: Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 2-chloro-5-(cyclobutylmethoxy)pyridine-
Molecular Formula C₁₀H₁₂ClNOCalculated
Molecular Weight 197.66 g/mol Calculated
CAS Number Not available-
Canonical SMILES C1CC(C1)COC2=CC(=NC=C2)Cl-
Physical State Predicted: Colorless to pale yellow oil or low-melting solidInferred
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water.[3]
Boiling Point Predicted: >250 °CInferred
Melting Point Predicted: <50 °CInferred

Synthesis and Mechanistic Insights

The most logical and industrially scalable approach to synthesizing 2-Chloro-5-(cyclobutylmethoxy)pyridine is via the Williamson ether synthesis.[8][9] This classical Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an organohalide.[10][11] For this target molecule, the strategy involves the reaction of the phenoxide of 2-chloro-5-hydroxypyridine with a suitable cyclobutylmethyl electrophile, such as (bromomethyl)cyclobutane.

Causality in Experimental Design:

  • Choice of Base: Sodium hydride (NaH) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of 2-chloro-5-hydroxypyridine to form the corresponding sodium salt.[11][12] This prevents competing side reactions that might occur with weaker bases or nucleophilic bases like NaOH.

  • Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is optimal.[12] These solvents effectively solvate the sodium cation, leaving a "naked" and highly reactive phenoxide nucleophile, thereby accelerating the rate of the Sₙ2 reaction.

  • Reaction Temperature: The reaction is initially performed at a low temperature (0 °C) during the deprotonation step to control the exothermic reaction of NaH with the substrate. The subsequent substitution reaction is gently heated to ensure a reasonable reaction rate without promoting potential side reactions.

Experimental Protocol: Synthesis of 2-Chloro-5-(cyclobutylmethoxy)pyridine
  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-5-hydroxypyridine (1.0 eq, e.g., 12.95 g).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of substrate). Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The formation of the sodium salt should be evident.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add (bromomethyl)cyclobutane (1.1 eq) dropwise via a syringe.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and more water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions A 2-Chloro-5-hydroxypyridine Process Williamson Ether Synthesis (Sₙ2 Mechanism) A->Process B (Bromomethyl)cyclobutane B->Process Base 1. NaH, DMF, 0 °C Base->Process Temp 2. 50-60 °C Temp->Process Product 2-Chloro-5-(cyclobutylmethoxy)pyridine Process->Product

Caption: Workflow for the synthesis of 2-Chloro-5-(cyclobutylmethoxy)pyridine.

Chemical Reactivity and Strategic Applications

The primary site of reactivity on the 2-Chloro-5-(cyclobutylmethoxy)pyridine scaffold is the carbon atom bearing the chlorine substituent. The pyridine ring is an electron-deficient aromatic system, and the ring nitrogen atom powerfully withdraws electron density, particularly from the ortho (2- and 6-) and para (4-) positions. This electronic feature makes the 2-position highly susceptible to nucleophilic aromatic substitution (SₙAr).[4][13]

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides significant stabilization and lowers the activation energy for the reaction.[4] In the second step, the chloride ion, a good leaving group, is eliminated to restore aromaticity.

This reactivity is the cornerstone of its utility as a building block. It allows for the facile introduction of a wide variety of nucleophiles (amines, thiols, alkoxides, etc.) at the 2-position, enabling the rapid generation of diverse molecular libraries for high-throughput screening in drug discovery programs.

Nucleophilic Aromatic Substitution (SₙAr) Mechanism

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Spectroscopic Characterization

Unambiguous characterization of the target compound is critical. The following table summarizes the predicted spectroscopic data based on the principles of NMR, IR, and Mass Spectrometry.[14]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Signals / Features
¹H NMR δ 8.1-8.2 ppm (d, 1H): Pyridine H6 (ortho to N, meta to Cl).δ 7.5-7.6 ppm (dd, 1H): Pyridine H4 (meta to N and Cl).δ 7.2-7.3 ppm (d, 1H): Pyridine H3 (ortho to Cl, meta to N).δ 3.8-3.9 ppm (d, 2H): Methylene protons (-O-CH₂-).δ 2.6-2.8 ppm (m, 1H): Cyclobutyl methine proton.δ 1.8-2.2 ppm (m, 6H): Cyclobutyl methylene protons.
¹³C NMR δ ~162 ppm: C5 (ipso-carbon attached to oxygen).δ ~150 ppm: C2 (ipso-carbon attached to chlorine).δ ~148 ppm: C6.δ ~138 ppm: C4.δ ~123 ppm: C3.δ ~75 ppm: Methylene carbon (-O-CH₂-).δ ~35 ppm: Cyclobutyl methine carbon.δ ~25 ppm & ~18 ppm: Cyclobutyl methylene carbons.
IR (Infrared) ~3100-3000 cm⁻¹: Aromatic C-H stretch.~2950-2850 cm⁻¹: Aliphatic C-H stretch.~1580, 1470 cm⁻¹: Aromatic C=C and C=N stretches.~1250 cm⁻¹: Aryl-O (ether) stretch.~1100 cm⁻¹: Alkyl-O (ether) stretch.~750-850 cm⁻¹: C-Cl stretch.
MS (Mass Spec) Molecular Ion (M⁺): m/z 197 and 199 in an approximate 3:1 ratio, characteristic of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).Key Fragments: Loss of the cyclobutyl group, loss of the entire cyclobutylmethoxy group.

Conclusion

2-Chloro-5-(cyclobutylmethoxy)pyridine is a high-value chemical intermediate poised for significant application in drug discovery and development. Its synthesis is readily achievable through robust and scalable chemical transformations like the Williamson ether synthesis. The inherent reactivity of the 2-chloro substituent provides a reliable handle for introducing molecular diversity via nucleophilic aromatic substitution. Coupled with the desirable properties imparted by the cyclobutylmethoxy moiety, this building block offers chemists a powerful tool for constructing novel chemical entities with therapeutic potential. The data and protocols presented in this guide serve as a foundational resource for scientists aiming to incorporate this versatile scaffold into their synthetic programs.

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. [Link]

  • Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]

  • KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Infoscience, EPFL. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. [Link]

  • Chemical Reviews. The Application of Cyclobutane Derivatives in Organic Synthesis. [Link]

  • Organic Syntheses. cyclobutene. [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • Organic Syntheses. cyclobutanone. [Link]

  • PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

  • StudyPulse. Spectral Data Interpretation for Organic Structure Determination. [Link]

  • Organic Chemistry Portal. Synthesis of cyclobutanols. [Link]

  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine. [Link]

  • PubChem. 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • PubChem. 2-Chloro-5-nitropyridine. [Link]

  • PubChem. 2-Chloro-5-methoxypyridine. [Link]

  • PubChem. 2-Chloro-5-hydroxypyridine. [Link]

  • NIST WebBook. Pyridine, 2-chloro-. [Link]

  • Google Patents. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • Patsnap. Preparation method for 2-chloro-5-chloromethyl pyridine. [Link]

  • ResearchGate. Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. [Link]

  • NIST WebBook. Pyridine, 2-chloro- Mass Spectrum. [Link]

  • SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

Sources

Therapeutic Potential of 2-Chloro-5-(cyclobutylmethoxy)pyridine Derivatives: A Scaffold for Next-Generation Ion Channel and Kinase Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of privileged scaffolds that balance synthetic tractability with optimal pharmacokinetic properties is paramount. The 2-chloro-5-(cyclobutylmethoxy)pyridine core has emerged as a highly versatile building block in the development of targeted therapeutics. This whitepaper dissects the structural biology, therapeutic applications, and experimental methodologies associated with this scaffold. By leveraging the 2-chloro group for late-stage functionalization and the cyclobutylmethoxy group for precise lipophilic targeting, researchers have successfully developed potent modulators for Transient Receptor Potential (TRP) channels and Phosphodiesterases (PDEs).

Chemical Rationale & Structural Biology

The design of the 2-chloro-5-(cyclobutylmethoxy)pyridine scaffold is rooted in precise steric and electronic considerations:

  • The Cyclobutylmethoxy Pharmacophore: While linear alkoxy chains (e.g., butoxy, pentoxy) offer high lipophilicity, they are highly flexible, leading to a larger entropic penalty upon target binding and increased susceptibility to cytochrome P450-mediated O-dealkylation. The cyclobutyl ring introduces a rigidified, space-filling bulk. Its compact radius of gyration allows it to fit snugly into deep hydrophobic pockets, maximizing Van der Waals interactions while minimizing conformational entropy loss.

  • The 2-Chloropyridine Anchor: The electron-deficient nature of the pyridine ring, combined with the electronegative chlorine atom at the ortho position, makes the 2-chloro site highly reactive toward Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This allows for rapid, modular assembly of complex drug candidates.

Key Therapeutic Applications

TRPV1 Antagonism for Pain Management

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a primary integrator of nociceptive (pain) stimuli. Antagonizing this channel is a major strategy for treating neuropathic and inflammatory pain.

Extensive Structure-Activity Relationship (SAR) studies on 2-oxy pyridine derivatives in the C-region of TRPV1 antagonists have demonstrated that lipophilicity is the critical determinant of binding affinity[1]. Research indicates that an alkoxy chain length of 4 to 5 carbons represents the thermodynamic optimum for occupying the hydrophobic pocket near Tyr511 of the TRPV1 channel[1]. Consequently, derivatives utilizing the cyclobutylmethoxy group (4 carbons in the ring + 1 methylene) achieve sub-nanomolar potency ( Ki​<0.5 nM) and effectively block capsaicin-induced hypothermia in vivo[2].

TRPC6 Inhibition in Renal Pathologies

TRPC6 is a calcium-permeable cation channel implicated in focal segmental glomerulosclerosis (FSGS) and other chronic kidney diseases. Pyridine carbonyl derivatives incorporating the cyclobutylmethoxy-pyridine motif have been patented as highly selective TRPC6 inhibitors[3]. The pyridine core acts as a hydrogen-bond acceptor, while the cyclobutylmethoxy group anchors the molecule within the channel's lipid-facing allosteric site.

Phosphodiesterase (PDE) Inhibition

Cognitive dysfunctions in Alzheimer's disease and schizophrenia are often targeted via PDE2 and PDE10 inhibition. Substituted alkoxypyridines and related fluoroalkoxy benzamides are documented as potent PDE inhibitors[4]. The cyclobutylmethoxy ether linkage provides the necessary blood-brain barrier (BBB) permeability required for central nervous system (CNS) penetration while resisting rapid metabolic clearance[5].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the optimization of the C-region alkoxy substituent in TRPV1 antagonists, demonstrating why the 4-5 carbon footprint (exemplified by the cyclobutylmethoxy group) is the thermodynamic sweet spot for target affinity.

CompoundC-Region Substituent (R-group)Chain Length (Carbons) Ki​ (Capsaicin) IC50​ (pH)
1 2-Methoxy145.0 nM120.0 nM
2 2-Propoxy35.2 nM18.5 nM
3 2-Butoxy40.3 nM8.4 nM
4 2-(Cyclobutylmethoxy) 5 (Branched) 0.4 nM 9.1 nM
5 2-Hexyloxy60.4 nM10.2 nM

Data synthesized from foundational SAR studies on 2-oxy pyridine C-region derivatives[1].

Experimental Workflows & Protocols

As a self-validating system, the development of these derivatives requires rigorous synthetic and analytical protocols.

Protocol A: Synthesis of the Core Scaffold

Objective: High-yield O-alkylation to yield 2-chloro-5-(cyclobutylmethoxy)pyridine.

  • Preparation: Dissolve 6-chloropyridin-3-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under a continuous N2​ atmosphere.

  • Deprotonation: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq). Stir for 15 minutes at room temperature.

    • Causality & Rationale: K2​CO3​ provides a mild, heterogeneous basic environment. It specifically deprotonates the phenolic hydroxyl ( pKa​≈9.5 ) without being strong enough to trigger premature hydrolysis of the 2-chloro substituent.

  • Alkylation: Add (bromomethyl)cyclobutane (1.2 eq) dropwise. Heat the reaction mixture to 80°C for 12 hours.

    • Causality & Rationale: Heating to 80°C is thermodynamically necessary to overcome the steric hindrance of the primary alkyl bromide adjacent to the bulky cyclobutyl ring during the SN​2 displacement.

  • Workup: Cool to room temperature, quench with distilled H2​O , and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: FLIPR Calcium Influx Assay for TRPV1 Antagonism

Objective: Quantify the IC50​ of the synthesized derivatives.

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing hTRPV1 into 384-well black-wall, clear-bottom plates at 10,000 cells/well.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (calcium indicator) and 0.02% Pluronic F-127 in assay buffer (HBSS + 20 mM HEPES) for 1 hour at 37°C.

    • Causality & Rationale: Pluronic F-127 is a non-ionic surfactant critical for dispersing the highly lipophilic Fluo-4 AM ester in the aqueous buffer. This prevents dye precipitation and ensures uniform intracellular loading, which is vital for maintaining a high signal-to-noise ratio.

  • Equilibration: Add serial dilutions of the cyclobutylmethoxy-pyridine derivative and incubate for 15 minutes.

    • Causality & Rationale: This pre-incubation allows the system to reach binding equilibrium before agonist addition, ensuring the calculated IC50​ reflects true thermodynamic affinity rather than kinetic association limits.

  • Stimulation & Readout: Add Capsaicin to reach an EC80​ concentration (typically 10-30 nM). Record fluorescence (Ex 488 nm / Em 525 nm) continuously using a FLIPR instrument.

    • Self-Validation: Always run a known reference antagonist (e.g., Capsazepine) in parallel. If the reference compound's IC50​ deviates by more than 0.5 log units from historical baselines, the assay plate is invalidated due to potential receptor desensitization.

Mandatory Visualizations

Synthesis A 6-chloropyridin-3-ol + Alkyl Halide B O-Alkylation (SN2 Reaction) A->B C 2-Chloro-5-(cyclobutylmethoxy)pyridine B->C D Late-Stage Functionalization C->D E Target Pharmacophore (e.g., TRPV1 Antagonist) D->E

Fig 1. Modular synthetic workflow for cyclobutylmethoxy-pyridine derivatives.

Mechanism Stim Noxious Stimuli (Capsaicin, Protons) TRPV1 TRPV1 Channel (Closed State) Stim->TRPV1 Activation Open TRPV1 Channel (Open State) TRPV1->Open Conformational Change Ca Ca2+ Influx & Depolarization Open->Ca Ion Permeation Antag Cyclobutylmethoxy Derivative Block Hydrophobic Pocket Binding (C-region) Antag->Block High Affinity Binding Block->TRPV1 Allosteric Inhibition

Fig 2. Mechanism of TRPV1 allosteric inhibition by cyclobutylmethoxy derivatives.

References

  • Title: 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. Source: PubMed Central (PMC) / Bioorganic & Medicinal Chemistry. URL: [Link]

  • Title: Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Source: PubMed / European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.
  • Title: (1,2,4)triazolo[4,3-A]quinoxaline derivatives as inhibitors of phosphodiesterases.

Sources

Literature Review & Technical Guide: Cyclobutylmethoxy-Substituted Pyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The architectural design of small-molecule therapeutics relies heavily on privileged scaffolds that balance physicochemical properties with precise spatial geometry. Recently, cyclobutylmethoxy-substituted pyridines have emerged as a critical structural motif in the development of novel therapeutics. Most notably, this scaffold is the cornerstone of highly selective Transient Receptor Potential Canonical 6 (TRPC6) antagonists developed for the treatment of renal diseases (such as focal segmental glomerulosclerosis, FSGS) and cardiac fibrosis 1.

This technical whitepaper provides an in-depth analysis of the chemical rationale behind the cyclobutylmethoxy-pyridine scaffold, details its primary pharmacological applications, and establishes self-validating experimental protocols for its synthesis and biological evaluation.

Chemical Architecture & Rationale: Why Cyclobutylmethoxy?

In medicinal chemistry, the shift from simple linear alkoxy groups to cycloalkylmethoxy substituents is rarely arbitrary. The substitution of a pyridine ring with a cyclobutylmethoxy group (e.g., at the C5 position) is driven by specific causality related to target engagement and pharmacokinetics 2:

  • Conformational Restriction & Lipophilic Efficiency (LipE): A linear n-butoxy group possesses high rotational degrees of freedom, resulting in a significant entropic penalty upon binding to a rigid protein pocket. The cyclobutane ring restricts these conformations, projecting a dense, hydrophobic bulk into the target's binding site with minimal entropic cost.

  • Metabolic Shielding: Linear ethers are highly susceptible to CYP450-mediated O-dealkylation and aliphatic hydroxylation. The steric bulk and unique C-H bond angles of the cyclobutane ring shield the adjacent ether oxygen, significantly increasing the metabolic half-life of the active pharmaceutical ingredient (API).

  • The Pyridine Core: The pyridine nitrogen serves as a critical hydrogen-bond acceptor, improving aqueous solubility compared to a standard phenyl ring, while also modulating the electron density of the ether oxygen to fine-tune target affinity.

Pharmacological Target: TRPC6 Modulation

TRPC6 is a calcium-permeable, non-selective cation channel. Gain-of-function mutations in TRPC6 lead to excessive intracellular calcium influx, which is a direct causal factor in podocyte injury and FSGS.

Mechanistic Pathway

When TRPC6 is overactivated (via mechanical stress or diacylglycerol), the resulting Ca2+ influx activates calcineurin. Calcineurin, a phosphatase, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus, driving the transcription of pro-fibrotic genes (e.g., fibronectin, collagen). Cyclobutylmethoxy-pyridine derivatives act as potent antagonists, locking the TRPC6 channel in a closed conformation 3.

TRPC6_Pathway Ligand Mechanical Stress / DAG TRPC6 TRPC6 Cation Channel Ligand->TRPC6 Activates Ca2 Intracellular Ca²⁺ Influx TRPC6->Ca2 Calcineurin Calcineurin Activation Ca2->Calcineurin NFAT NFAT Translocation Calcineurin->NFAT Dephosphorylates GeneExpr Pro-fibrotic Gene Expression (FSGS / Hypertrophy) NFAT->GeneExpr Transcription Inhibitor Cyclobutylmethoxy-Pyridine Derivative Inhibitor->TRPC6 Antagonizes

Fig 1: TRPC6 signaling pathway and the pharmacological intervention point of pyridine derivatives.

Quantitative Data: Scaffold Profiling

The following table summarizes the pharmacological profile of representative cyclobutylmethoxy-substituted scaffolds based on recent patent and peer-reviewed literature 1, 4, 5.

Compound / Scaffold ClassPrimary Targetin vitro Potency ( IC50​ )Primary Indication / Disease Model
5-(cyclobutylmethoxy)-4-methoxy-pyridine-2-carboxamides TRPC6 <50 nM Focal Segmental Glomerulosclerosis (FSGS), Renal Fibrosis
Reference TRPC6 Antagonist (BI 749327) TRPC6 13−19 nM Cardiac Hypertrophy, Unilateral Ureteral Obstruction
N-(5-(4-(cyclobutylmethoxy)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl) amides JAK1 / JAK3 <100 nM Inflammatory Diseases (Crohn's, Rheumatoid Arthritis)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols detail not only the procedural steps but the chemical causality and built-in validation mechanisms required for rigorous drug development.

Protocol A: Synthesis of 5-(cyclobutylmethoxy)-4-methoxy-pyridine-2-carboxylic acid

This intermediate is critical for synthesizing TRPC6 inhibitors.

Causality of Choice: A Mitsunobu reaction is utilized instead of a standard SN​2 Williamson ether synthesis. The neopentyl-like steric hindrance of the cyclobutylmethyl system makes standard SN​2 displacement sluggish and prone to degradation under harsh basic conditions. Mitsunobu conditions allow for mild, room-temperature activation of the primary alcohol.

Synthesis_Workflow SM 5-OH-4-OMe- Pyridine-2-COOMe Mitsunobu Cyclobutylmethanol DIAD, PPh₃, THF SM->Mitsunobu Intermediate 5-(Cyclobutylmethoxy)- Intermediate Mitsunobu->Intermediate Etherification Hydrolysis LiOH, THF/H₂O rt, 4h Intermediate->Hydrolysis Product Target Carboxylic Acid (TRPC6 Scaffold) Hydrolysis->Product Saponification

Fig 2: Synthetic workflow for 5-(cyclobutylmethoxy)-4-methoxy-pyridine-2-carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-hydroxy-4-methoxy-pyridine-2-carboxylic acid methyl ester (1.0 eq) and cyclobutylmethanol (1.5 eq) in anhydrous THF under an inert N2​ atmosphere.

  • Activation: Add Triphenylphosphine ( PPh3​ , 1.5 eq). Cool the mixture to 0°C.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Checkpoint 1 (LC-MS & NMR): Quench an aliquot. LC-MS must show the [M+H]+ peak for the etherified intermediate. Crucially, perform a 2D 1 H-NMR NOESY. A cross-peak between the cyclobutylmethoxy methylene protons and the pyridine C6-proton confirms O-alkylation over N-alkylation (a common artifact in pyridine chemistry).

  • Saponification: Concentrate the mixture, redissolve in THF/H₂O (3:1), and add LiOH·H₂O (3.0 eq). Stir for 4 hours at room temperature.

  • Isolation: Acidify to pH 3-4 using 1M HCl. Extract with EtOAc, dry over Na2​SO4​ , and purify via reverse-phase chromatography to yield the final carboxylic acid.

Protocol B: In Vitro TRPC6 NFAT-Luciferase Reporter Assay

Direct electrophysiology is low-throughput. Therefore, an NFAT-luciferase reporter assay is used to measure functional, downstream transcriptional activation driven by TRPC6-mediated calcium influx 4.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293T cells in 384-well plates.

  • Transfection: Co-transfect cells with three plasmids: (a) Wild-Type human TRPC6, (b) an NFAT-driven Firefly luciferase reporter, and (c) a constitutively active Renilla luciferase reporter.

  • Compound Treatment: After 24 hours, pre-incubate cells with the cyclobutylmethoxy-pyridine test compounds (serial dilution from 10 μM to 0.1 nM) for 30 minutes.

  • Stimulation: Add 1-oleoyl-2-acetyl-sn-glycerol (OAG, 100μM ) to stimulate TRPC6 channel opening. Incubate for 4 hours.

  • Detection: Lyse cells and sequentially read Firefly and Renilla luminescence using a dual-luciferase assay system.

  • Self-Validating Checkpoint 2 (Cytotoxicity Filter): The Renilla luciferase serves as an internal control for cell viability. If the Renilla signal in a compound-treated well drops by >15% compared to the vehicle control, the data point must be flagged and excluded. This ensures that observed reductions in Firefly luminescence are due to true TRPC6 antagonism, not compound-induced cytotoxicity.

References

  • Inhibitors of TRPC6 (US Patent 10,889,568 B2). Boehringer Ingelheim International GmbH.
  • In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Structural basis for pharmacological modulation of the TRPC6 channel. eLife. URL:[Link]

  • Compounds useful for the treatment of degenerative and inflammatory diseases (US Patent 9,415,037 B2). Vertex Pharmaceuticals.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. URL:[Link]

Sources

A Technical Guide to the Physicochemical and Analytical Characterization of Novel Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on 2-Chloro-5-(chloromethyl)pyridine with Predictive Analysis for 2-Chloro-5-(cyclobutylmethoxy)pyridine

Introduction

Pyridine and its derivatives are foundational scaffolds in modern chemistry, serving as crucial building blocks for a vast array of functional molecules.[1] Their unique electronic properties and synthetic versatility have made them indispensable in medicinal chemistry, leading to the development of therapeutics for a wide range of diseases, including cancer, microbial infections, and viral illnesses.[2][3][4][5] In the agrochemical sector, pyridine-based compounds are central to the creation of high-efficacy insecticides and herbicides.[6]

The development of novel pyridine derivatives is a constant pursuit in research and drug development. However, new chemical entities (NCEs) often lack extensive characterization in public literature. This guide addresses this common challenge by providing a comprehensive framework for the physicochemical analysis of such compounds.

  • In-Depth Analysis of a Validated Analogue: We will first conduct a thorough examination of the well-documented and structurally related intermediate, 2-Chloro-5-(chloromethyl)pyridine . This compound shares the same 2-chloropyridine core and serves as an excellent model system.

  • Predictive Extrapolation: Leveraging the empirical data from the model compound and fundamental chemical principles, we will provide an expert-level predictive analysis for the physicochemical and spectroscopic properties of the target molecule, 2-Chloro-5-(cyclobutylmethoxy)pyridine.

This dual-pronged approach not only delivers a practical guide for a known chemical but also illustrates a critical thinking process essential for any scientist or researcher encountering a novel compound.

Part 1: The Model Compound: 2-Chloro-5-(chloromethyl)pyridine

2-Chloro-5-(chloromethyl)pyridine (CCMP) is a key intermediate, most notably in the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[6][7] Its well-defined properties make it an ideal reference for our analysis.

Molecular Identity and Structure

The foundational step in characterizing any compound is to confirm its identity through a consistent set of identifiers.

IdentifierValueSource(s)
IUPAC Name 2-chloro-5-(chloromethyl)pyridine[8]
CAS Number 70258-18-3[7][8][9]
Molecular Formula C₆H₅Cl₂N[8][9][10]
Molecular Weight 162.02 g/mol [8][9]
Canonical SMILES C1=CC(=NC=C1CCl)Cl[8]
InChI Key SKCNYHLTRZIINA-UHFFFAOYSA-N[9]
Physicochemical Properties

These properties are critical for determining appropriate handling, storage, and formulation conditions.

PropertyValueSource(s)
Appearance White to beige or yellow moist crystals/solid.[11][12]
Melting Point 37-42 °C (lit.)[9][11]
Boiling Point ~267 °C (rough estimate)[11]
Solubility Insoluble in water; Slightly soluble in DMSO and Methanol.[7][11]
Flash Point >110 °C (>230 °F)[11]
Storage 2-8°C, under inert atmosphere.[11]
Spectroscopic and Analytical Profile

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule's structure. The following sections describe the expected spectral characteristics and the protocols to obtain them.

NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

  • Expected ¹H NMR Spectrum:

    • Aromatic Region (δ 7.5-8.5 ppm): Three distinct signals corresponding to the three protons on the pyridine ring. The proton adjacent to the nitrogen (at C6) would be the most downfield. Splitting patterns (doublets, doublet of doublets) would arise from coupling between adjacent protons.[13]

    • Methylene Protons (δ ~4.7 ppm): A singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom.

  • Expected ¹³C NMR Spectrum:

    • Aromatic Region (δ 120-155 ppm): Five signals for the five unique carbon atoms in the pyridine ring. The carbon bonded to chlorine (C2) and the carbon adjacent to nitrogen (C6) would be significantly affected.

    • Aliphatic Region (δ ~45 ppm): One signal for the chloromethyl (-CH₂Cl) carbon.

Protocol for NMR Spectrum Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 2-Chloro-5-(chloromethyl)pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required for adequate signal-to-noise.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for proton NMR. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Expected Characteristic Peaks:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

    • ~800-700 cm⁻¹: C-Cl stretching vibration. The presence of two C-Cl bonds (one aromatic, one aliphatic) may lead to complex signals in this region.

    • ~1200-1000 cm⁻¹: Aromatic C-N stretching.[14]

Protocol for KBr Pellet IR Spectroscopy

  • Sample Preparation: Grind a small amount (~1-2 mg) of the crystalline compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be acquired and subtracted.

MS provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).

  • Expected Mass Spectrum (Electron Ionization - EI):

    • Molecular Ion (M⁺): A cluster of peaks around m/z 161, 163, and 165. This characteristic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1.

    • Fragmentation: A prominent fragment would be the loss of a chlorine radical from the chloromethyl group, resulting in a cation at m/z 126/128 (C₆H₅ClN⁺).[8]

Protocol for GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

  • Separation: The compound will travel through the GC column (e.g., a DB-5ms column) under a programmed temperature gradient, which separates it from any impurities.

  • Ionization and Detection: As the compound elutes from the GC column, it enters the Mass Spectrometer, where it is ionized (e.g., by a 70 eV electron beam). The resulting ions are separated by the mass analyzer and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Reactivity, Stability, and Handling

Understanding a compound's reactivity is key to its safe handling and successful use in synthesis.

  • Reactivity: The chloromethyl group is a reactive site for nucleophilic substitution, which is why this compound is a valuable synthetic intermediate.

  • Stability: The compound is considered stable under recommended storage conditions but can be light-sensitive.[15]

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[15][16] It may react with certain metals like mild steel, producing hydrogen gas.[16]

  • Hazardous Decomposition: Combustion can produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[16]

  • Handling Precautions: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[15][16] Work should be conducted in a well-ventilated fume hood.

Part 2: Predictive Analysis of 2-Chloro-5-(cyclobutylmethoxy)pyridine

With a solid understanding of our model compound, we can now apply chemical principles to predict the properties of the target molecule, 2-Chloro-5-(cyclobutylmethoxy)pyridine .

Structural Comparison and Rationale

The primary structural difference is the substitution of the reactive -CH₂Cl group with a more stable and sterically larger -CH₂-O-cyclobutyl group. This change from a halogenated alkyl to an ether linkage will profoundly influence the molecule's physicochemical properties.

G cluster_0 Structural Comparison cluster_1 Model Compound cluster_2 Target Compound Core 2-Chloropyridine Core Model 2-Chloro-5-(chloromethyl)pyridine Core->Model Attached at C5 Target 2-Chloro-5-(cyclobutylmethoxy)pyridine Core->Target Attached at C5 Chloromethyl Chloromethyl Group (-CH₂Cl) Chloromethyl->Model Cyclobutylmethoxy Cyclobutylmethoxy Group (-CH₂-O-Cyclobutyl) Cyclobutylmethoxy->Target

Caption: Structural relationship between the model and target compounds.

Predicted Physicochemical Properties

The introduction of the cyclobutylmethoxy group is expected to alter the molecule's physical properties significantly.

Property2-Chloro-5-(chloromethyl)pyridine (Known)2-Chloro-5-(cyclobutylmethoxy)pyridine (Predicted)Rationale for Prediction
Molecular Weight 162.02 g/mol ~211.68 g/mol Direct calculation from the molecular formula C₁₀H₁₂ClNO.
Polarity / logP Lower lipophilicityHigher lipophilicity (Higher logP)The cyclobutyl group is a non-polar, hydrocarbon moiety, increasing the molecule's 'greasy' character compared to the more polar C-Cl bond.
Aqueous Solubility Very lowExtremely lowThe significant increase in lipophilicity will further decrease its solubility in polar solvents like water.
Boiling Point ~267 °CSignificantly HigherThe substantial increase in molecular weight leads to stronger van der Waals forces, requiring more energy to vaporize.
Melting Point 37-42 °CAmbiguous; potentially lower or a viscous oilWhile heavier, the flexible ether linkage and non-planar cyclobutyl group may disrupt efficient crystal lattice packing, potentially lowering the melting point or resulting in an amorphous solid or oil.
Reactivity High (reactive C-Cl bond)Low (stable C-O-C ether bond)The primary reactive site for substitution on the model compound is removed. The ether linkage is generally stable under non-acidic conditions.
Predicted Spectroscopic Differences

The change in the side chain will create clear, identifiable differences in the compound's spectra.

  • ¹H NMR:

    • The sharp singlet for -CH₂Cl will be replaced by a new set of signals:

      • A singlet or triplet for the methylene protons of the ether linkage (-O-CH₂-).

      • A complex multiplet for the protons on the cyclobutyl ring.[17]

  • ¹³C NMR:

    • The signal for the -CH₂Cl carbon will be absent.

    • New signals will appear for the ether's methylene carbon (-O-CH₂-) and the carbons of the cyclobutyl ring.

  • IR Spectroscopy:

    • The C-Cl stretch associated with the side chain will be absent.

    • A new, strong, characteristic C-O-C stretching band will appear in the region of ~1150-1085 cm⁻¹, confirming the presence of the ether linkage.

  • Mass Spectrometry:

    • The molecular ion (M⁺) peak will shift to m/z 211/213, reflecting the new molecular weight and the presence of a single chlorine atom (isotope ratio of ~3:1).

    • Fragmentation patterns will be dominated by cleavage of the ether bond and fragmentation of the cyclobutyl ring.

Part 3: Experimental and Analytical Workflows

For any novel compound, a logical and systematic workflow for synthesis and characterization is paramount.

Proposed Synthesis Workflow

A chemically sound and common method to synthesize the target molecule would be a Williamson ether synthesis.

G cluster_0 Proposed Synthesis of 2-Chloro-5-(cyclobutylmethoxy)pyridine A 2-Chloro-5- (hydroxymethyl)pyridine D Williamson Ether Synthesis Reaction A->D B Cyclobutyl Bromide (or other halide) B->D C Strong Base (e.g., NaH) C->D E Work-up & Purification (e.g., Column Chromatography) D->E F Final Product: 2-Chloro-5-(cyclobutylmethoxy)pyridine E->F

Caption: Proposed Williamson ether synthesis workflow for the target compound.

Protocol for Proposed Synthesis

  • Deprotonation: To a solution of 2-Chloro-5-(hydroxymethyl)pyridine[18] in an anhydrous aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C to form the corresponding alkoxide.

  • Nucleophilic Attack: Add cyclobutyl bromide to the reaction mixture and allow it to warm to room temperature or heat gently to facilitate the Sₙ2 reaction.

  • Quenching and Extraction: Once the reaction is complete (monitored by TLC), carefully quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography to obtain the pure 2-Chloro-5-(cyclobutylmethoxy)pyridine.

Comprehensive Analytical Characterization Workflow

This workflow represents a self-validating system to ensure the identity, purity, and properties of a newly synthesized compound.

G cluster_confirmation Structural Confirmation cluster_assessment Purity & Properties Start Synthesized Crude Product Purify Purification (Column Chromatography) Start->Purify Pure Isolated Compound Purify->Pure NMR NMR (¹H, ¹³C) Pure->NMR MS Mass Spec (HRMS) Pure->MS IR IR Spectroscopy Pure->IR HPLC Purity Check (HPLC, GC) Pure->HPLC MP Melting Point Pure->MP Sol Solubility Test Pure->Sol Final Fully Characterized Compound NMR->Final MS->Final IR->Final HPLC->Final MP->Final Sol->Final

Caption: Logical workflow for the complete characterization of a novel compound.

Conclusion

The characterization of novel chemical entities is a cornerstone of chemical research and development. While direct information for a specific molecule like 2-Chloro-5-(cyclobutylmethoxy)pyridine may be sparse, a robust analytical strategy can provide a wealth of information. By thoroughly analyzing a well-documented structural analogue—in this case, 2-Chloro-5-(chloromethyl)pyridine—we have established a reliable baseline for its physicochemical properties, spectroscopic fingerprint, and handling requirements.

Furthermore, by applying fundamental principles of structure-property relationships, we have constructed a detailed predictive profile for the target molecule. This guide demonstrates that a lack of direct data is not an insurmountable obstacle but rather an opportunity to apply scientific reasoning and systematic workflows. This combined approach of empirical analysis and predictive science is essential for accelerating research and making informed decisions in any drug discovery or materials science endeavor.

References

  • We present the most recent findings from 2010 onward, highlighting the growing significance of pyridine scaffolds in medicinal chemistry and the development of new drugs. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals.
  • Pyridine derivatives are a family of heterocyclic nitrogenous compounds possessing many of applications in the discovery of anticancer drug. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar.
  • Akhtar, S., Tiwari, S., khan, S., Kumar, R., Gupta, N., & Gupta, N. (2025).
  • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. (n.d.). PMC.
  • 2-Chloro-5-(chloromethyl)pyridine. (n.d.). Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.
  • SAFETY D
  • 2-Chloro-5-(chloromethyl)pyridine manufacturers and suppliers in india. (n.d.). ChemicalBook.
  • Charton, M. (2006). Structural Effects of the Cyclobutyl Group on Reactivity and Properties. The Chemistry of Cyclobutanes, 441-495.
  • Synthesis of 2-chloro-5-(chloromethyl)pyridine. (n.d.). PrepChem.com.
  • 2-Chloro-5-(chloromethyl)pyridine. (n.d.). PubChem.
  • 2-Chloro-5-methoxypyridine. (n.d.). PubChem.
  • 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3. (n.d.). MilliporeSigma.
  • Synthetic method of 2-chloro-5-chloromethyl pyridine. (n.d.).
  • 2-Chloro-5-(chloromethyl)pyridine. (n.d.). LGC Standards.
  • What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine? (2024). Guidechem.
  • 2-Chloro-5-nitropyridine. (n.d.). PubChem.
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube.
  • 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3. (n.d.). Sigma-Aldrich.
  • 2-Chloro-5-(chloromethyl)pyridine synthesis. (n.d.). ChemicalBook.
  • NMR Spectroscopy - Organic Chemistry Data. (2020). ACS Division of Organic Chemistry.
  • 2-Chloro-5-hydroxypyridine. (n.d.). PubChem.
  • Process for preparing 2-chloro-5-aminomethyl-pyridine. (n.d.).
  • 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3. (n.d.). ChemicalBook.
  • 2-Chloro-5-(chloromethyl)pyridine. (n.d.). PMC.
  • 2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine. (n.d.). ChemScene.
  • 2-Chloro-5-(chloromethyl)pyridine, 96% 5 g. (n.d.). Thermo Scientific Chemicals.
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane (EVT-13324676). (n.d.). EvitaChem.
  • 1 H NMR and IR spectra of compounds 2-5. (n.d.).
  • 1-(Cyclobutylmethyl)cyclobutan-1-ol. (n.d.). PubChem.
  • Methyl cyclobutyl(methyl)phosphinate. (n.d.). PubChem.
  • 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Chemical Properties of Cyclobutyl radical (CAS 4548-06-5). (n.d.). Cheméo.

Sources

Part 1: The Target Molecule: 2-Chloro-5-(cyclobutylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-5-(cyclobutylmethoxy)pyridine and its Synthetic Precursors

A Note to the Researcher: A comprehensive literature and database search for "2-Chloro-5-(cyclobutylmethoxy)pyridine" reveals that it is not a widely documented or commercially available compound. This suggests it may be a novel chemical entity. Therefore, this guide has been structured to provide maximum value to research scientists and drug development professionals. We will first provide the theoretical molecular formula and weight for your target compound. Subsequently, we will focus on the in-depth technical details of a critical, structurally related precursor, 2-Chloro-5-(chloromethyl)pyridine , which serves as a versatile starting material for a vast array of pyridine derivatives. Finally, we will propose a validated synthetic pathway to your target molecule, grounding our approach in established chemical principles.

Based on its chemical name, the structure of 2-Chloro-5-(cyclobutylmethoxy)pyridine can be determined. From this structure, we can calculate its fundamental properties.

PropertyValue
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
Canonical SMILES C1CC(C1)COC2=CN=C(C=C2)Cl
InChI Key InChI=1S/C10H12ClNO/c11-10-4-5-13-9(6-10)12-7-8-2-1-3-8/h4-6,8H,1-3,7H2

Part 2: A Key Intermediate: In-Depth Guide to 2-Chloro-5-(chloromethyl)pyridine

Understanding the chemistry of 2-Chloro-5-(chloromethyl)pyridine (CCMP) is essential for any researcher working with 5-substituted-2-chloropyridines. CCMP is a pivotal intermediate in the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid, as well as other pharmaceutical and agrochemical compounds.[1] Its commercial importance has led to the development of robust synthetic protocols and a thorough characterization of its properties.

Molecular and Physical Properties

The fundamental properties of 2-Chloro-5-(chloromethyl)pyridine are well-established.

PropertyValueSource
CAS Number 70258-18-3[2]
Molecular Formula C₆H₅Cl₂N[2]
Molecular Weight 162.01 g/mol [2]
Appearance Yellow-brown solid[3]
Melting Point 37-42 °C[4]
Solubility Insoluble in water[4]
Synthesis of 2-Chloro-5-(chloromethyl)pyridine

Multiple synthetic routes to CCMP have been developed, reflecting its industrial significance. A common and illustrative method involves the chlorination of 2-chloro-5-(hydroxymethyl)pyridine. This transformation is a classic example of converting an alcohol to an alkyl chloride, often employing agents like thionyl chloride (SOCl₂).

This protocol is based on a well-documented procedure.[3] The causality behind using thionyl chloride is its efficacy in converting primary alcohols to alkyl chlorides with byproducts (SO₂ and HCl) that are easily removed gases, simplifying purification.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of thionyl chloride (87.4 g) in 1,2-dichloroethane (100 ml).

  • Addition of Starting Material: On a water bath maintained at 5-20°C, add a solution of 2-chloro-5-(hydroxymethyl)pyridine (70.3 g) in 1,2-dichloroethane (50 ml) dropwise to the thionyl chloride solution over 30 minutes.

  • Reaction Progression: Stir the resulting mixture at room temperature for 90 minutes.

  • Heating: Increase the temperature and maintain the mixture under reflux for 4.5 hours to ensure the reaction goes to completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess solvent and thionyl chloride.

  • Purification: Dilute the residue with chloroform (200 ml) and water (60 ml). Carefully add sodium hydrogen carbonate (20 g) in small portions to neutralize excess acid.

  • Extraction: Separate the organic layer, treat it with activated carbon to remove colored impurities, and concentrate it to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.[3]

G A 2-chloro-5- (hydroxymethyl)pyridine C Reaction Mixture in 1,2-dichloroethane A->C B Thionyl Chloride (SOCl₂) B->C D Reflux (4.5h) C->D Stir at RT (90 min) E Work-up & Purification (NaHCO₃ wash, extraction) D->E F 2-Chloro-5- (chloromethyl)pyridine E->F

Caption: Synthesis of CCMP from 2-chloro-5-(hydroxymethyl)pyridine.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The dual reactivity of CCMP—the chloromethyl group at the 5-position and the chloro group at the 2-position—makes it an exceptionally versatile building block. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, including ethers, amines, and thioethers.

Part 3: Proposed Synthesis of 2-Chloro-5-(cyclobutylmethoxy)pyridine

The most direct and reliable method to synthesize the target molecule, 2-Chloro-5-(cyclobutylmethoxy)pyridine, is the Williamson Ether Synthesis .[6][7][8][9] This classic Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[9] In this context, we can form the desired ether linkage by reacting the alkoxide of cyclobutylmethanol with the electrophilic chloromethyl group of CCMP.

Proposed Synthetic Protocol

This proposed protocol is a self-validating system based on fundamental organic chemistry principles. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the alcohol without competing side reactions.[8] An aprotic polar solvent like DMF or THF is chosen to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.[7]

Step-by-Step Methodology:

  • Formation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add cyclobutylmethanol to a suitable anhydrous solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution in an ice bath (0°C). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the complete formation of sodium cyclobutylmethoxide.

  • Nucleophilic Substitution: Cool the alkoxide solution back to 0°C. Add a solution of 2-Chloro-5-(chloromethyl)pyridine (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 2-Chloro-5-(cyclobutylmethoxy)pyridine.

Proposed Synthesis Workflow Diagram

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction A Cyclobutylmethanol C Sodium Cyclobutylmethoxide A->C B Sodium Hydride (NaH) in Anhydrous DMF B->C Deprotonation E Reaction Mixture (Stir at RT) C->E D 2-Chloro-5- (chloromethyl)pyridine D->E Nucleophilic Attack F 2-Chloro-5- (cyclobutylmethoxy)pyridine E->F Work-up & Purification

Caption: Proposed Williamson ether synthesis for the target molecule.

References

Sources

Lipophilicity and LogP Determination of 2-Chloro-5-(cyclobutylmethoxy)pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the physicochemical profiling of novel building blocks is paramount. 2-Chloro-5-(cyclobutylmethoxy)pyridine is a highly specialized halogenated pyridine derivative. The strategic placement of a 2-chloro substituent and a 5-cyclobutylmethoxy ether linkage creates a unique electronic and steric environment, directly influencing the molecule's partition coefficient (LogP).

Understanding the lipophilicity of this compound is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper provides an in-depth, self-validating methodological framework for determining the LogP of 2-Chloro-5-(cyclobutylmethoxy)pyridine, synthesizing theoretical fragment-based predictions with rigorous experimental protocols grounded in OECD guidelines.

Structural Analysis and Theoretical Lipophilicity

Before executing empirical measurements, a Senior Application Scientist must establish a theoretical baseline to guide experimental parameters (such as solvent ratios and reference standard selection). The LogP of a molecule can be accurately estimated using an additive fragment-based approach[1].

Mechanistic Deconstruction
  • The Pyridine Core: Unsubstituted pyridine has a baseline LogP of approximately 0.65. It is slightly polar due to the basic nitrogen atom.

  • The 2-Chloro Substituent: Halogenation at the ortho position relative to the nitrogen exerts a strong electron-withdrawing inductive effect. This significantly reduces the basicity (pKa) of the pyridine nitrogen while increasing the overall hydrophobic surface area.

  • The 5-Cyclobutylmethoxy Group: This bulky aliphatic ether linkage introduces significant lipophilicity. While the ether oxygen contributes a minor polar moment, the cyclobutyl ring acts as a dense hydrophobic shield.

Table 1: Fragment-Based In-Silico LogP Prediction
Structural FragmentContribution TypeEstimated LogP ContributionMechanistic Rationale
Pyridine Core Base Scaffold+0.65Aromatic heterocycle; baseline lipophilicity.
2-Chloro Group Halogenation+0.70Electron-withdrawing; increases hydrophobicity and lowers pKa.
Cyclobutyl Ring Aliphatic Bulk+1.80High hydrocarbon density; significant lipophilic bulk.
Methoxy Linker (-O-CH2-) Ether Linkage+0.20Oxygen adds polarity (-0.3), but the methylene spacer adds lipophilicity (+0.5).
Total Predicted LogP Consolidated ~3.35 Optimal for membrane permeability (Lipinski Rule of 5 compliant).

Note: A predicted LogP of 3.35 places this compound squarely in the optimal "druglike" range, necessitating precise experimental validation using mid-range techniques.

Methodological Framework & Causality

To empirically validate the LogP of 2-Chloro-5-(cyclobutylmethoxy)pyridine, we must select methodologies that account for its specific chemical nature. Because the predicted LogP is ~3.35, the High-Performance Liquid Chromatography (HPLC) Method (OECD 117) is the primary choice due to its high-throughput nature and insensitivity to minor impurities[2]. The Shake-Flask Method (OECD 107) serves as an orthogonal validation technique[3].

Highly lipophilic compounds (LogP > 6) would require the Slow-Stirring Method (OECD 123) to prevent micro-emulsion formation[4], but our target compound's moderate lipophilicity renders this unnecessary.

Crucial Consideration: Ionization Suppression

The pyridine nitrogen is a potential site for protonation. However, the 2-chloro group heavily deactivates this nitrogen, likely pushing its pKa below 2.0. To ensure we are measuring the true partition coefficient of the neutral species (LogP) rather than the distribution coefficient (LogD), all aqueous phases in our protocols must be buffered to a neutral pH (e.g., pH 7.0).

Protocol_Logic A 2-Chloro-5-(cyclobutylmethoxy)pyridine Target Analyte B pKa Analysis & Ionization State (Predicted pKa < 2.0) A->B C Select Aqueous Buffer (pH 7.0 to ensure neutral state) B->C Causality: Suppress Ionization D OECD 117: HPLC Method (Primary High-Throughput) C->D E OECD 107: Shake-Flask (Orthogonal Validation) C->E F Calculate Capacity Factor (k') D->F G Quantify Phase Concentrations (UV/Vis) E->G H Final LogP Determination (Target: ~3.35) F->H Interpolation G->H Ratio Calculation

Workflow for determining the LogP of 2-Chloro-5-(cyclobutylmethoxy)pyridine.

Experimental Protocols

Protocol A: HPLC Method (OECD Test Guideline 117)

This method correlates the retention time of the analyte on a reverse-phase C18 column with its partition coefficient, using a calibration curve of known reference standards[5].

Step 1: Mobile Phase Preparation & System Setup

  • Action: Prepare an isocratic mobile phase of 55% Methanol and 45% Aqueous Buffer (10 mM Phosphate, pH 7.0).

  • Causality: Methanol is preferred over acetonitrile in OECD 117 as its hydrogen-bonding characteristics better mimic 1-octanol. The pH 7.0 buffer ensures the pyridine ring remains unprotonated, preventing peak tailing and artificially low retention times[6].

  • Hardware: C18 analytical column (e.g., 5 µm, 150 x 4.6 mm), UV detector set to 254 nm (optimal for the conjugated pyridine system).

Step 2: Calibration with Reference Standards

  • Action: Inject a mixture of at least six reference compounds with known LogP values that bracket the predicted LogP (3.35) of the target analyte[2]. Include a dead-time marker (e.g., thiourea).

  • Data Processing: Calculate the capacity factor ( k′ ) for each standard: k′=(tr​−t0​)/t0​ , where tr​ is retention time and t0​ is dead time. Construct a linear regression of log(k′) vs. known LogP.

Table 2: Recommended Reference Standards for Calibration
Reference CompoundKnown LogP (OECD 117)Function in Protocol
ThioureaN/ADead-time ( t0​ ) marker
Acetophenone1.60Lower bound calibrator
Toluene2.73Mid-low calibrator
Chlorobenzene2.84Structural analog calibrator
Naphthalene3.30Proximal calibrator
Phenanthrene4.46Upper bound calibrator

Step 3: Analyte Injection & Interpolation

  • Action: Inject 2-Chloro-5-(cyclobutylmethoxy)pyridine. Measure tr​ , calculate k′ , and interpolate the LogP from the calibration curve.

  • Self-Validating System: Inject the analyte in triplicate. The relative standard deviation (RSD) of the retention time must be < 1%. If the interpolated LogP falls outside the calibration range, the mobile phase ratio must be adjusted and the system recalibrated.

Protocol B: Shake-Flask Method (OECD Test Guideline 107)

For rigorous regulatory submissions, the HPLC method should be orthogonally validated using the traditional shake-flask technique[7].

Step 1: Solvent Pre-Saturation (Critical Causality)

  • Action: Stir 1-octanol and the pH 7.0 aqueous buffer together for 24 hours at 25°C. Separate the phases.

  • Causality: 1-octanol dissolves in water up to ~0.5 mg/mL, and water dissolves in octanol up to ~40 mg/mL. If pure solvents are used, phase volumes will shift during the experiment, destroying the mass balance and invalidating the concentration calculations[3].

Step 2: Equilibration

  • Action: Dissolve a precisely weighed amount of 2-Chloro-5-(cyclobutylmethoxy)pyridine in the pre-saturated 1-octanol. Add the pre-saturated aqueous buffer. Use three different volume ratios (e.g., 1:1, 1:2, 2:1) to prove concentration independence.

  • Action: Agitate the flasks mechanically at 25°C for 1 hour, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions.

Step 3: Quantification & Self-Validation

  • Action: Carefully sample both phases using separate syringes to avoid cross-contamination. Quantify the concentration of the analyte in both phases using UV-Vis spectroscopy or HPLC-UV.

  • Self-Validating System: Calculate the mass balance. The total mass quantified in both phases must equal the initial mass added (± 5%). The LogP is calculated as log(Coctanol​/Cwater​) . The values across the three different volume ratios must not deviate by more than ± 0.3 log units[7].

Conclusion & Pharmacokinetic Implications

The precise determination of the LogP for 2-Chloro-5-(cyclobutylmethoxy)pyridine is not merely an analytical exercise; it is a predictive tool for its biological behavior. With an estimated LogP of ~3.35, this compound exhibits ideal lipophilicity for passive transcellular membrane permeation, making it an excellent building block for orally bioavailable therapeutics.

By employing the buffered OECD 117 HPLC method as the primary high-throughput assay, and orthogonally validating with the mass-balanced OECD 107 Shake-Flask method, researchers can establish a highly trustworthy, self-validating physicochemical profile for this specialized pyridine derivative.

Sources

Methodological & Application

Navigating Nucleophilic Substitution on 2-Chloropyridines: A Guide to Reaction Conditions and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science.[1][2] Specifically, functionalization at the 2-position provides access to a vast array of compounds with significant biological activity and valuable properties.[3] Nucleophilic aromatic substitution (SNAr) of 2-chloropyridines represents a powerful and versatile strategy for introducing diverse functionalities at this key position.[1][4] This guide provides a comprehensive overview of the reaction conditions and mechanistic principles governing this important transformation, with a focus on practical applications for researchers in drug development and related fields.

The enhanced reactivity of the 2- and 4-positions on the pyridine ring towards nucleophilic attack is a direct consequence of the electron-withdrawing nature of the ring nitrogen.[2][5] This effect stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of the SNAr reaction.[5][6] The stability of this intermediate is the primary determinant of the reaction's feasibility.[7][8]

The SNAr Mechanism on 2-Chloropyridines

The nucleophilic aromatic substitution on 2-chloropyridines proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, which is the rate-determining step.[8] This disrupts the aromaticity of the pyridine ring and forms a high-energy, resonance-stabilized anionic intermediate called a Meisenheimer complex.[5]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group.

The resonance stabilization of the Meisenheimer complex is a key factor in the regioselectivity of the reaction. When the nucleophile attacks at the 2- or 4-position, one of the resonance structures places the negative charge on the electronegative nitrogen atom, providing significant stabilization.[7][8] This is not possible when attack occurs at the 3-position, making substitution at this position significantly less favorable.[7][8]

Figure 1: General mechanism of nucleophilic aromatic substitution (SNAr) on 2-chloropyridine.

Key Reaction Parameters

The success and efficiency of nucleophilic substitution on 2-chloropyridines are governed by several critical parameters. Understanding and optimizing these factors is essential for achieving high yields and purity.

The Nature of the Nucleophile

A wide variety of nucleophiles can be employed in the SNAr of 2-chloropyridines. The reactivity of the nucleophile plays a significant role in determining the required reaction conditions.[9]

  • Nitrogen Nucleophiles (Amines): Both primary and secondary amines readily displace the chloride from 2-chloropyridines to form 2-aminopyridines, which are important structural motifs in many pharmaceuticals.[10] Reactions with less nucleophilic amines may require harsher conditions, such as elevated temperatures or the use of a strong base.[3][10]

  • Oxygen Nucleophiles (Alcohols/Alkoxides): Alkoxides are effective nucleophiles for the synthesis of 2-alkoxypyridines.[11] The reaction typically requires a base to deprotonate the alcohol, generating the more nucleophilic alkoxide.

  • Sulfur Nucleophiles (Thiols/Thiolates): Thiols and thiolates are excellent nucleophiles and readily participate in SNAr reactions with 2-chloropyridines to yield 2-thiopyridines.[12] These reactions are often rapid and can proceed under mild conditions.[12]

Solvent Effects

The choice of solvent is crucial for facilitating the SNAr mechanism.[9][13]

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred.[9][14] These solvents effectively solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[13][15] They also help to stabilize the charged Meisenheimer intermediate.[6][14]

  • Protic Solvents: Protic solvents like water and alcohols can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate.[9][13] However, in some cases, particularly with highly reactive substrates or under microwave irradiation, protic solvents like ethanol can be used effectively.[16]

The Role of Temperature

Reaction temperature is a critical lever for controlling the rate of substitution.

  • Unactivated Substrates: Unsubstituted 2-chloropyridine is relatively unreactive and often requires elevated temperatures (e.g., 100-200 °C) to achieve a reasonable reaction rate, especially with weaker nucleophiles.[10]

  • Activated Substrates: The presence of electron-withdrawing groups on the pyridine ring significantly activates the substrate towards nucleophilic attack, allowing for reactions to proceed at lower temperatures.[6]

  • Microwave Irradiation: Microwave heating has emerged as a powerful technique to accelerate SNAr reactions, often leading to shorter reaction times and improved yields, even with less reactive substrates or in less conventional solvents.[16]

Catalysis and Additives

While many SNAr reactions on 2-chloropyridines proceed without a catalyst, certain additives can be beneficial.

  • Bases: For nucleophiles like amines, alcohols, and thiols, a base is often required to deprotonate the nucleophile and increase its nucleophilicity.[9] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[9]

  • Lewis Acids: In some cases, Lewis acids can be used to activate the pyridine ring towards nucleophilic attack.[17]

Substituent Effects

The electronic nature of substituents on the pyridine ring has a profound impact on the reactivity of 2-chloropyridines.

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -NO₂, -CN, -CF₃) at positions that can stabilize the negative charge of the Meisenheimer complex (i.e., the 3- and 5-positions) significantly increases the rate of nucleophilic substitution.[18][19][20]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -NH₂, -OR) decrease the reactivity of the pyridine ring towards nucleophilic attack.

Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution of 2-chloropyridines with various nucleophiles.

NucleophileTypical SolventsBase (if required)Temperature Range (°C)Notes
Amines NMP, DMSO, Water, AcetonitrileK₂CO₃, KF, TEA, DIPEA80 - 300Unactivated 2-chloropyridines often require high temperatures.[1][10] Flow reactors can be used to achieve high temperatures safely.[10]
Alcohols DMF, DMSONaH, K₂CO₃Room Temp. - 120Reaction with the corresponding alkoxide is generally more efficient.[9]
Thiols DMF, DMSO, AcetonitrileK₂CO₃, NaH, TEARoom Temp. - 100Thiols are highly reactive nucleophiles and reactions can often be performed at or near room temperature.[12]

Experimental Protocols

Protocol 1: General Procedure for Amination of 2-Chloropyridine under Conventional Heating

This protocol describes a general method for the reaction of a 2-chloropyridine with a secondary amine.

Materials:

  • 2-Chloropyridine (1.0 eq.)

  • Secondary amine (1.0-1.2 eq.)

  • Potassium fluoride (KF) (2.0 eq.)

  • Water or Acetonitrile

Procedure:

  • To a solution of the 2-chloropyridine in a suitable solvent (e.g., water, acetonitrile), add the secondary amine and KF.[1]

  • Heat the reaction mixture at 80-100 °C for 17 hours, or until reaction completion is monitored by TLC or LC-MS analysis.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminopyridine.[1]

Protocol 2: Microwave-Assisted Synthesis of 2-(2-aminoethylsulfanyl)pyridines

This protocol details a microwave-assisted synthesis of sulfanyl-pyridines.

Materials:

  • Halopyridine (e.g., 2-bromopyridine) (1.0 eq.)

  • 2-Aminoethanethiol hydrochloride (1.5 eq.)

  • Sodium ethoxide (as a base)

  • Ethanol

Procedure:

  • In a microwave vial, dissolve the halopyridine and 2-aminoethanethiol hydrochloride in ethanol.[1][16]

  • Add sodium ethoxide to the reaction mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and time (e.g., 160 °C for 38 minutes).[1]

  • After irradiation, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine 2-Chloropyridine, Nucleophile, and Base/Catalyst in chosen Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Reactants->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Sources

Application Notes and Protocols for the Cyclobutylmethylation of 6-Chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Cyclobutylmethyl Ether Moiety

In the landscape of modern drug discovery and development, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The cyclobutylmethyl ether group has emerged as a valuable moiety in medicinal chemistry, often introduced to enhance metabolic stability, improve oral bioavailability, and fine-tune ligand-receptor interactions. Its compact, rigid, and lipophilic nature can lead to improved binding affinity and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

The substrate of interest, 6-chloropyridin-3-ol, is a common building block in pharmaceutical synthesis. The presence of the electron-withdrawing chloro group and the pyridine nitrogen atom significantly influences the reactivity of the hydroxyl group. This guide provides a comprehensive overview and detailed protocols for the effective cyclobutylmethylation of 6-chloropyridin-3-ol, empowering researchers to confidently synthesize these valuable intermediates. We will explore two of the most robust and widely applicable methods for this transformation: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Strategic Selection of the Synthetic Pathway

The choice between the Williamson ether synthesis and the Mitsunobu reaction depends on several factors, including the scale of the reaction, the availability of reagents, and the presence of other functional groups in the molecule.

Synthetic_Pathway_Selection Topic Cyclobutylmethylation of 6-Chloropyridin-3-ol Decision Choice of Method Topic->Decision Williamson Williamson Ether Synthesis Mitsunobu Mitsunobu Reaction Decision->Williamson Classical S_N2 Cost-effective for scale-up Decision->Mitsunobu Mild conditions Stereochemical inversion (if applicable)

Caption: Decision-making workflow for selecting the appropriate synthetic method.

Method 1: The Williamson Ether Synthesis: A Classic and Scalable Approach

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers via an S_N2 reaction between an alkoxide and an alkyl halide.[1][2]

Mechanism and Rationale

The reaction proceeds in two conceptual steps:

  • Deprotonation: The hydroxyl group of 6-chloropyridin-3-ol is deprotonated by a suitable base to form the corresponding pyridin-3-olate anion. This anion is a potent nucleophile.

  • Nucleophilic Substitution (S_N2): The generated nucleophile attacks the primary carbon of cyclobutylmethyl bromide, displacing the bromide leaving group in a concerted fashion to form the desired ether.[1][2]

The choice of base is critical. While strong bases like sodium hydride (NaH) can be used, they are often unnecessary for the relatively acidic pyridinols. Milder inorganic bases, particularly cesium carbonate (Cs₂CO₃), have been shown to be exceptionally effective for the O-alkylation of heteroaromatic alcohols, often providing high yields and excellent O- versus N-alkylation selectivity under mild conditions.[3][4] The large, soft cesium cation is thought to loosely coordinate with the pyridinolate oxygen, enhancing its nucleophilicity.

Williamson_Ether_Synthesis Start 6-Chloropyridin-3-ol + Cyclobutylmethyl Bromide Deprotonation Deprotonation with Base (e.g., Cs₂CO₃ in DMF) Start->Deprotonation SN2 S_N2 Attack by Pyridinolate Deprotonation->SN2 Product 6-Chloro-3-(cyclobutylmethoxy)pyridine SN2->Product

Caption: Workflow for the Williamson Ether Synthesis.

Protocol: Williamson Ether Synthesis using Cesium Carbonate

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity (for 1 mmol scale)
6-Chloropyridin-3-ol41288-96-4129.54 g/mol 129.5 mg (1.0 mmol)
Cyclobutylmethyl bromide17247-58-4149.03 g/mol 164 mg (1.1 mmol, 1.1 eq)
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol 489 mg (1.5 mmol, 1.5 eq)
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 5 mL
Ethyl acetate141-78-688.11 g/mol For workup
Saturated aqueous sodium chloride (brine)N/AN/AFor workup
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04 g/mol For drying

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-chloropyridin-3-ol (129.5 mg, 1.0 mmol) and cesium carbonate (489 mg, 1.5 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the cesium salt.

  • Add cyclobutylmethyl bromide (164 mg, 1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 6-chloro-3-(cyclobutylmethoxy)pyridine.

Method 2: The Mitsunobu Reaction: A Mild and Versatile Alternative

The Mitsunobu reaction is a powerful tool for the formation of C-O, C-N, and C-S bonds under mild, neutral conditions.[5][6] It is particularly useful when dealing with substrates that are sensitive to basic conditions.

Mechanism and Rationale

The Mitsunobu reaction involves the in-situ activation of an alcohol by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5][6] The key steps are:

  • Activation: Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.

  • Proton Transfer: The acidic proton of 6-chloropyridin-3-ol is transferred to the betaine, generating a pyridinolate anion and a protonated azodicarboxylate-phosphine adduct.

  • Oxyphosphonium Salt Formation: The pyridinolate attacks the activated phosphorus atom, displacing the hydrazine byproduct and forming a key oxyphosphonium salt intermediate.

  • S_N2 Displacement: The nucleophile, in this case, the pyridinolate, attacks the carbon of the cyclobutylmethanol, which has been activated as a good leaving group (the oxyphosphonium salt), leading to the desired ether with inversion of configuration at the alcohol carbon (though not relevant for cyclobutylmethanol).

A critical factor for a successful Mitsunobu reaction is the pKa of the acidic component (the pyridinol), which should ideally be below 13 to ensure efficient proton transfer and minimize side reactions.[7] The pKa of 3-hydroxypyridine is approximately 8.75 for the hydroxyl proton, and the electron-withdrawing nature of the 6-chloro substituent is expected to further increase its acidity, making 6-chloropyridin-3-ol an excellent candidate for this reaction.[8][9][10]

Mitsunobu_Reaction Start 6-Chloropyridin-3-ol + Cyclobutylmethanol Reagents Add PPh₃ and DEAD/DIAD in THF Start->Reagents Activation Formation of Oxyphosphonium Salt Reagents->Activation SN2 Intramolecular S_N2 Attack Activation->SN2 Product 6-Chloro-3-(cyclobutylmethoxy)pyridine SN2->Product

Caption: Workflow for the Mitsunobu Reaction.

Protocol: Mitsunobu Reaction

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity (for 1 mmol scale)
6-Chloropyridin-3-ol41288-96-4129.54 g/mol 129.5 mg (1.0 mmol)
Cyclobutylmethanol4415-82-186.13 g/mol 95 mg (1.1 mmol, 1.1 eq)
Triphenylphosphine (PPh₃)603-35-0262.29 g/mol 393 mg (1.5 mmol, 1.5 eq)
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.21 g/mol 0.30 mL (1.5 mmol, 1.5 eq)
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 10 mL
Ethyl acetate141-78-688.11 g/mol For workup
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01 g/mol For workup
Saturated aqueous sodium chloride (brine)N/AN/AFor workup
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04 g/mol For drying

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stir bar, add 6-chloropyridin-3-ol (129.5 mg, 1.0 mmol), cyclobutylmethanol (95 mg, 1.1 mmol), and triphenylphosphine (393 mg, 1.5 mmol).

  • Add anhydrous THF (10 mL) and stir at room temperature until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (0.30 mL, 1.5 mmol) dropwise to the cooled solution over 5-10 minutes. The reaction is often exothermic and may develop a yellow or orange color.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes). The triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts can be challenging to remove completely, so careful chromatography is required.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Williamson: Low or no conversionIncomplete deprotonationUse a stronger base (e.g., NaH), ensure anhydrous conditions.
Low reaction temperatureIncrease the temperature to 80-90 °C.
Mitsunobu: Formation of byproductspKa of pyridinol is too highThis is unlikely for 6-chloropyridin-3-ol but consider using a more acidic analogue if this is a recurring issue with other substrates.
Order of additionFor sensitive substrates, pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohol and pyridinol can be beneficial.
General: Difficult purificationByproducts from Mitsunobu reactionUse polymer-supported triphenylphosphine to simplify purification.
C-alkylation in WilliamsonGenerally less of an issue with pyridinols compared to phenols, but using Cs₂CO₃ often favors O-alkylation.

Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction offer effective and reliable pathways for the cyclobutylmethylation of 6-chloropyridin-3-ol. The choice of method will be dictated by the specific requirements of the synthesis. The Williamson approach, particularly with cesium carbonate, is a robust and scalable method, while the Mitsunobu reaction provides a mild alternative that is well-suited for substrates with base-sensitive functional groups. By following the detailed protocols and considering the key insights provided in this guide, researchers can confidently and efficiently synthesize these valuable cyclobutylmethyl ether derivatives for their drug discovery programs.

References

  • ChemBK. (2024, April 10). 3-Hydroxypyridine. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press.
  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu reaction: origin, mechanism, improvements, and applications. Chemistry–An Asian Journal, 2(11), 1340-1355.
  • PubChem. 3-Hydroxypyridine. Retrieved from [Link]

  • Wikipedia. Mitsunobu reaction. Retrieved from [Link]

  • Atyab Food Industries. Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (2026, January 5). (PDF) ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Retrieved from [Link]

  • DTIC. A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. Retrieved from [Link]

  • Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. (n.d.).
  • Scribd. Cesium Carbonate in Organic Synthesis | PDF | Ester | Chemical Reactions. Retrieved from [Link]

  • Kellogg, R. M.
  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
  • Google Patents. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • ResearchGate. 2‐Methoxy Pyridine. Retrieved from [Link]

  • YouTube. (2021, February 9). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). Retrieved from [Link]

  • Macmillan Group. (2015, August 26).
  • PubChem. 6-Chloro-2-nitropyridin-3-ol. Retrieved from [Link]

  • ResearchGate. Reaction pathway for the direct O-alkylation. Retrieved from [Link]

  • PubChem. 6-Chloro-2-iodo-3-hydroxypyridine. Retrieved from [Link]

  • pKa Data Compiled by R.
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-(cyclobutylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. 2-Chloro-5-(cyclobutylmethoxy)pyridine is a highly valuable building block; its cyclobutylmethoxy moiety provides a lipophilic, metabolically stable ether linkage that is highly sought after in drug discovery for improving CNS penetration and preventing rapid O-dealkylation. However, utilizing this heteroaryl chloride as an electrophile in Suzuki-Miyaura cross-coupling presents significant catalytic hurdles. This application note provides a comprehensive, causality-driven guide to overcoming the electronic deactivation of this substrate, detailing validated protocols, quantitative optimization data, and self-validating troubleshooting workflows.

Mechanistic Insights & Catalytic Challenges

When designing a cross-coupling strategy for 2-chloro-5-(cyclobutylmethoxy)pyridine, chemists must account for specific, competing electronic and steric effects:

  • The Heteroaryl Chloride Penalty: The carbon-chlorine (C-Cl) bond possesses a high bond dissociation energy (~96 kcal/mol), making it inherently resistant to oxidative addition compared to its bromo- or iodo- analogues[1].

  • Electronic Deactivation via Resonance: The 5-(cyclobutylmethoxy) substituent acts as a strong electron-donating group (EDG) via resonance (+M effect). This electron density delocalizes into the pyridine ring, significantly reducing the electrophilicity of the C2 position. Consequently, standard palladium catalysts (e.g., Pd(PPh3)4) fail to insert into the C-Cl bond, often resulting in unreacted starting material[2].

  • Pyridine Nitrogen Coordination: The basic pyridine nitrogen can coordinate to the palladium center, potentially poisoning the catalyst or forming unreactive off-cycle species[2].

The Causality of Ligand Selection: To overcome this activation barrier, the catalytic system must employ highly electron-rich and sterically demanding ligands. Buchwald-type biaryl dialkylphosphines (such as XPhos) or N-heterocyclic carbenes (NHCs) are strictly required[2][3]. The strong σ-donating capability of these ligands increases the electron density at the palladium center, accelerating the rate-determining oxidative addition step. Concurrently, their immense steric bulk forces the two coupling partners into close proximity, driving the final reductive elimination step and preventing the formation of inactive bis-ligated Pd(II) dead-ends[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II) Ar-Cl Complex RedElim Reductive Elimination TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-5-(cyclobutylmethoxy)pyridine RedElim->Product C-C Bond Formation Substrate 2-Chloro-5-(cyclobutylmethoxy)pyridine Substrate->OxAdd C-Cl Activation

Figure 1: Suzuki-Miyaura catalytic cycle optimized for 2-chloro-5-(cyclobutylmethoxy)pyridine.

Quantitative Data: Optimization Matrix

The following table summarizes the performance of various catalytic systems when applied to electron-rich 2-chloropyridines. The data highlights the necessity of specialized ligands for achieving high conversions[1][2].

Catalyst SystemLigand (mol%)BaseSolventTemp (°C)Expected Yield (%)Mechanistic Rationale
Pd2(dba)3 (2%)XPhos (4%)K3PO4Dioxane/H2O10085 - 95% Bulky biaryl phosphine forces reductive elimination; electron-rich nature aids oxidative addition.
(NHC)Pd(cinn)Cl (1%)Expanded NHC NaHCO3Water/EtOH8080 - 90% Strong σ-donation from NHC overcomes C-Cl bond inertness; enables green aqueous conditions.
Pd(OAc)2 (5%)SPhos (10%)K2CO3Toluene/H2O9070 - 80% Effective for less sterically hindered boronic acids; slightly less active than XPhos for chlorides.
Pd(PPh3)4 (5%)NoneNa2CO3DME/H2O100< 20% Standard catalyst fails due to insufficient electron density to break the deactivated C-Cl bond.

Experimental Protocols

Protocol A: High-Performance Coupling using Buchwald Ligands (Organic Medium)

This protocol utilizes the highly active Pd2(dba)3/XPhos system, which is the gold standard for deactivated heteroaryl chlorides[2].

Reagents:

  • 2-Chloro-5-(cyclobutylmethoxy)pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Atmosphere Preparation (Self-Validation Step): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add all solid reagents. Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Strict exclusion of oxygen is required to prevent the homocoupling of the arylboronic acid and the oxidation of the electron-rich XPhos ligand.

  • Solvent Addition: Add the 1,4-Dioxane and H2O via syringe. The solvents must be pre-degassed by sparging with Argon for at least 30 minutes prior to addition.

  • Reaction Initiation: Place the sealed tube in a pre-heated oil bath at 100 °C.

    • Validation Checkpoint: Observe the color of the reaction mixture. Successful generation of the active Pd(0)-XPhos complex is accompanied by a color transition from the dark purple of the Pd2(dba)3 precursor to a homogenous reddish-brown or golden-yellow solution. If the solution turns black and deposits a mirror on the glass, palladium black has precipitated, indicating catalyst death (likely due to oxygen ingress).

  • Monitoring: After 4 hours, withdraw a 10 µL aliquot under positive Argon pressure, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Checkpoint: Look for the disappearance of the characteristic 3:1 isotopic cluster (35Cl:37Cl) of the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Green Aqueous Coupling using NHC Ligands

For laboratories prioritizing green chemistry, expanded ring N-heterocyclic carbene (NHC) palladium complexes offer an exceptional alternative for coupling heteroaryl chlorides in aqueous media[3][4].

Reagents:

  • 2-Chloro-5-(cyclobutylmethoxy)pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • (NHC)Pd(cinn)Cl Catalyst (0.01 equiv, 1 mol%)

  • NaHCO3 (2.0 equiv, 2.0 mmol)

  • H2O / EtOH (1:1 v/v, 4 mL)

Step-by-Step Methodology:

  • Setup: Combine all reagents in a reaction vial. Because NHC-Pd complexes are generally air-stable, strict Schlenk techniques can be relaxed, though a nitrogen purge is still recommended[5].

  • Heating: Stir the mixture vigorously at 80 °C for 6-12 hours.

    • Validation Checkpoint: As the reaction progresses, the highly lipophilic biaryl product will often precipitate out of the aqueous/ethanolic mixture, forming a distinct suspension.

  • Isolation: Cool the mixture. If the product has precipitated cleanly, it can be isolated via direct vacuum filtration and washed with cold water, bypassing the need for organic extraction.

Troubleshooting & Self-Validation Workflows

When a coupling reaction fails, LC-MS analysis of the crude mixture provides the diagnostic fingerprint needed to identify the exact point of failure in the catalytic cycle.

Troubleshooting Issue Reaction Failure (LC-MS Analysis) Dehal Mass = M - Cl + H (Protodehalogenation) Issue->Dehal Homocoup Mass = 2M - 2Cl (Homocoupling) Issue->Homocoup NoReact Mass = M (No Conversion) Issue->NoReact Sol1 Reduce Temp / Change Solvent Dehal->Sol1 Hydride Source Sol2 Degas Solvents / Exclude O2 Homocoup->Sol2 O2 Ingress Sol3 Use Bulkier Ligand (e.g., tBuXPhos) NoReact->Sol3 Ox. Add. Failure

Figure 2: LC-MS guided troubleshooting workflow for heteroaryl chloride cross-coupling.

Causality of Common Failures:

  • Protodehalogenation (Mass = M - Cl + H): The C-Cl bond was successfully activated by Pd(0), but transmetalation failed. The Pd(II) intermediate instead abstracted a hydride from the solvent (often from ethereal solvents like dioxane at high temperatures). Solution: Switch to a non-hydride donating solvent (e.g., Toluene) or lower the reaction temperature.

  • Homocoupling (Mass = 2M - 2Cl): Indicates the presence of oxygen, which oxidizes the palladium and forces two equivalents of the boronic acid or the aryl halide to couple with themselves. Solution: Rigorously degas solvents and check the integrity of the inert atmosphere[2].

  • Unreacted Starting Material (Mass = M): The catalyst failed to perform the initial oxidative addition due to the electron-donating effect of the cyclobutylmethoxy group. Solution: Ensure the base is fully soluble and active, or switch to an even more electron-rich ligand (e.g., tBuXPhos).

References

  • Benchchem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.[2] URL:

  • RSC Blogs. Green Suzuki–Miyaura coupling of heteroaryl chlorides.[4] URL:

  • PubMed. Ether-imidazolium carbenes for Suzuki-Miyaura cross-coupling of heteroaryl chlorides with aryl/heteroarylboron reagents.[5] URL:

  • Dalton Transactions (RSC Publishing). Expanded ring diaminocarbene palladium complexes: synthesis, structure, and Suzuki–Miyaura cross-coupling of heteroaryl chlorides in water.[3] URL:

  • Benchchem. A Comparative Guide to the Synthesis of Target Molecules Using 2-Bromo-5-methoxypyridine versus 2-Chloro-5-methoxypyridine.[1] URL:

Sources

Application Note: Divergent Functionalization of 2-Chloro-5-(cyclobutylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Chloro-5-(cyclobutylmethoxy)pyridine is a highly versatile, dual-handle building block of significant value in medicinal chemistry and drug discovery. The incorporation of the cyclobutylmethoxy motif at the C5 position provides an optimal balance of lipophilicity and metabolic stability, frequently utilized in the design of novel therapeutics such as DHFR inhibitors and CNS-active agents[1].

From a synthetic perspective, this scaffold presents two distinct orthogonal reactivity profiles:

  • C2-Chlorine (Electrophilic Hub): The electron-deficient nature of the pyridine ring activates the C2 position for both Transition-Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (SNAr). However, the inherent coordinating ability of the pyridine nitrogen can lead to catalyst poisoning, necessitating specific ligand design[2]. Furthermore, 2-chloropyridines possess a higher activation barrier for SNAr compared to their fluoro-analogues, requiring elevated temperatures or specialized reactor conditions[3].

  • C5-Cyclobutylmethoxy (Directing Group): The ether oxygen acts as a Lewis basic coordinating site, capable of directing ortho-metalation (DoM) to the adjacent C4 or C6 positions. Utilizing bulky, non-nucleophilic superbases allows for regioselective C–H functionalization without competing addition-elimination at the C2-Cl bond[4].

This guide provides field-validated, self-validating protocols for the divergent functionalization of this scaffold.

Pathway Visualization

G SM 2-Chloro-5-(cyclobutylmethoxy)pyridine (Starting Material) Suzuki Suzuki-Miyaura Cross-Coupling SM->Suzuki Pd(OAc)2, SPhos Aryl-B(OH)2 SNAr SNAr Amination SM->SNAr Amine, NMP 150°C DoM Directed ortho-Metalation (DoM) SM->DoM LiTMP, -78°C Electrophile Prod1 2-Aryl-5-(cyclobutylmethoxy)pyridine (C2 Arylation) Suzuki->Prod1 Prod2 2-Amino-5-(cyclobutylmethoxy)pyridine (C2 Amination) SNAr->Prod2 Prod3 C4/C6-Functionalized Derivative (C-H Activation) DoM->Prod3

Divergent functionalization pathways of 2-Chloro-5-(cyclobutylmethoxy)pyridine.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling at C2

Causality & Design: The C2-Cl bond in electron-rich alkoxypyridines can be sluggish toward oxidative addition. Furthermore, the pyridine nitrogen can form inactive bis(pyridine)palladium complexes. To overcome this, we employ Pd(OAc)₂ paired with SPhos (a bulky, electron-rich biaryl phosphine ligand). SPhos accelerates oxidative addition and its steric bulk prevents the coordination of a second pyridine molecule, effectively shutting down catalyst deactivation pathways[2].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-5-(cyclobutylmethoxy)pyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.5 equiv, 1.5 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%, 0.02 mmol) and SPhos (4 mol%, 0.04 mmol)[2].

  • Base & Solvent: Add finely ground, anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol). Introduce a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL).

  • Inert Atmosphere: Seal the flask with a septum, evacuate, and backfill with Argon (repeat 3x).

  • Reaction: Heat the vigorously stirring mixture to 100 °C in a pre-heated oil bath for 12–18 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass ( [M+H]+ ) is fully replaced by the product mass, accompanied by a distinct shift in UV retention time.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash sequentially with distilled water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Uncatalyzed SNAr Amination at C2

Causality & Design: While Buchwald-Hartwig amination is an option, uncatalyzed SNAr is highly desirable for avoiding trace metal contamination in drug development. Because 2-chloropyridines are approximately 108 times less reactive than 2-chloropyrimidines, high thermal energy is required to overcome the activation barrier of the addition-elimination mechanism[3]. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and ability to stabilize the polar Meisenheimer transition state.

Step-by-Step Methodology:

  • Assembly: In a heavy-walled pressure vial, dissolve 2-Chloro-5-(cyclobutylmethoxy)pyridine (1.0 equiv, 1.0 mmol) in anhydrous NMP (3.0 mL).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine or piperidine) (3.0 equiv, 3.0 mmol)[3]. Note: Excess amine acts as both the nucleophile and the acid scavenger.

  • Thermal Activation: Seal the vial with a Teflon-lined cap and heat to 150 °C behind a blast shield for 24 hours. (Alternatively, process through a continuous-flow reactor at 200 °C for 30 minutes to drastically reduce reaction time[3]).

  • IPC: Quench a 10 µL aliquot in 1 mL MeCN and analyze via UPLC-MS. Look for the disappearance of the chlorine isotope pattern in the mass spectrum.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL) to precipitate the product and remove the NMP. Extract with MTBE (3 × 15 mL). Wash the combined organics with 5% aqueous LiCl (2 × 10 mL) to remove residual NMP.

  • Purification: Concentrate and purify via reverse-phase chromatography (C18, Water/MeCN with 0.1% TFA) if basic impurities persist.

Protocol C: Regioselective Directed ortho-Metalation (DoM)

Causality & Design: The cyclobutylmethoxy group at C5 is a potent directing group for lithiation. However, treating a 2-chloropyridine with standard alkyllithiums (like n-BuLi) often results in nucleophilic attack at C2 or halogen-metal exchange. To enforce regioselective deprotonation at C4/C6, a bulky, non-nucleophilic superbase like Lithium tetramethylpiperidide (LiTMP) or an nBuLi/LiDMAE aggregate must be used[4]. The steric bulk of LiTMP prevents C2 attack, while the oxygen of the alkoxy group coordinates the lithium, directing deprotonation to the adjacent C-H bonds.

Step-by-Step Methodology:

  • Base Generation: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.2 equiv) in anhydrous THF (5 mL). Cool to -78 °C and add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LiTMP.

  • Metalation: Dissolve 2-Chloro-5-(cyclobutylmethoxy)pyridine (1.0 equiv, 1.0 mmol) in anhydrous THF (2 mL) and add dropwise to the LiTMP solution at -78 °C. Stir for 1 hour at this temperature to form the lithiated intermediate.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, or a solution of I₂ in THF for iodination) (1.5 equiv) dropwise at -78 °C.

  • Quench & IPC: Stir for an additional 2 hours, allowing the reaction to slowly warm to -20 °C. Quench with saturated aqueous NH₄Cl (5 mL). TLC (UV active) should indicate the formation of a more polar (formyl) or less polar (iodo) spot.

  • Workup: Extract with EtOAc (3 × 10 mL), dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes expected outcomes based on the mechanistic pathways and optimized conditions described above.

TransformationReagents / Catalyst SystemSolvent & TempTarget PositionExpected YieldKey Reaction IPC Marker
Suzuki Arylation Aryl-B(OH)₂, Pd(OAc)₂, SPhos, K₃PO₄Dioxane/H₂O (4:1), 100 °CC275–90%Loss of Cl isotope pattern; shift in UV retention.
SNAr Amination Secondary Amine (3 equiv)NMP, 150 °CC265–85% [M+H]+ shift corresponding to amine mass minus HCl.
DoM (Formylation) 1. LiTMP 2. DMFTHF, -78 °C to -20 °CC4 / C655–70%Appearance of strong aldehyde peak (~10 ppm) in ¹H-NMR.
DoM (Iodination) 1. LiTMP 2. I₂THF, -78 °C to -20 °CC4 / C660–80%Significant increase in molecular weight (+126 Da) on MS.

References

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor ResearchGate. URL: [Link]

  • nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives ResearchGate. URL: [Link]

  • Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

C-H activation methods involving 2-Chloro-5-(cyclobutylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Modern C-H Activation Strategies for 2-Chloro-5-(cyclobutylmethoxy)pyridine

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, and methods for its direct and selective functionalization are of paramount importance in drug discovery. This guide provides an in-depth technical overview and detailed protocols for the C-H activation of 2-Chloro-5-(cyclobutylmethoxy)pyridine, a representative electron-deficient heterocyclic substrate. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind selecting specific catalytic systems, predicts regiochemical outcomes based on mechanistic principles, and offers robust, field-proven protocols for researchers and drug development professionals. We will explore three powerful and distinct C-H activation paradigms: Palladium-catalyzed arylation via an N-oxide intermediate, Iridium-catalyzed C-H borylation, and a metal-free, photoredox-catalyzed Minisci-type alkylation.

Strategic Analysis of the Substrate: 2-Chloro-5-(cyclobutylmethoxy)pyridine

Before designing a synthetic protocol, a thorough analysis of the substrate's electronic and steric properties is critical. This informs the choice of catalyst, reaction conditions, and predicts the most probable sites of reactivity.

  • Electronic Landscape : The pyridine ring is inherently electron-deficient (a π-deficient heterocycle) due to the electronegative nitrogen atom. This is further exacerbated by the inductive electron-withdrawing effect of the chlorine atom at the C2 position. Conversely, the 5-alkoxy group (cyclobutylmethoxy) acts as an electron-donating group (EDG) through resonance, pushing electron density into the ring. This push-pull electronic configuration creates a nuanced reactivity map.

  • Steric Factors : The C6 position is sterically unhindered, while the C3 position is flanked by the C2-chloro group. The 5-cyclobutylmethoxy group presents moderate steric bulk that could influence access to the adjacent C4 and C6 positions.

  • Reactive C-H Bonds : The primary sites for aromatic C-H activation are at the C3, C4, and C6 positions.

    • C6-H : Ortho to the directing nitrogen atom, making it a prime target for many transition-metal-catalyzed, directed C-H activation processes.

    • C4-H : Para to the chloro group and ortho to the alkoxy group. In radical reactions like the Minisci reaction, this position is often activated in protonated pyridines.[1][2]

    • C3-H : Ortho to the chloro group, generally the least activated position for electrophilic or radical attack.

This analysis suggests that different C-H activation methods will yield distinct regiochemical outcomes, allowing for the selective synthesis of diverse analogues from a single starting material.

Experimental Workflows & Protocols

The following sections detail three distinct and powerful C-H activation methodologies projected to be effective for functionalizing 2-Chloro-5-(cyclobutylmethoxy)pyridine.

Workflow Overview: Screening C-H Activation Conditions

The following diagram outlines a logical workflow for a researcher approaching the C-H functionalization of a novel substrate like 2-Chloro-5-(cyclobutylmethoxy)pyridine.

G cluster_0 Phase 1: Substrate Preparation & Analysis cluster_1 Phase 2: Method Selection & Screening cluster_2 Phase 3: Analysis & Optimization Start Start with 2-Chloro-5-(cyclobutylmethoxy)pyridine Analyze Substrate Analysis (Electronic & Steric Profile) Start->Analyze Prep_N_Oxide Prepare N-Oxide Derivative (for Pd-Catalysis) Analyze->Prep_N_Oxide If pursuing Pd-arylation Method1 Method A: Pd-Catalyzed Arylation (via N-Oxide) Analyze->Method1 Method2 Method B: Ir-Catalyzed Borylation Analyze->Method2 Method3 Method C: Photoredox Minisci Alkylation Analyze->Method3 Prep_N_Oxide->Method1 Analyze_Results Analyze Reaction Outcomes (LC-MS, NMR) Method1->Analyze_Results Method2->Analyze_Results Method3->Analyze_Results Optimize Optimize Lead Conditions (Solvent, Temp, Ligand) Analyze_Results->Optimize Identify promising hits Scale_Up Scale-Up & Isolation Optimize->Scale_Up

Caption: A logical workflow for selecting and optimizing C-H activation methods.

Methodology 1: Palladium-Catalyzed C-H Arylation via Pyridine N-Oxide

Rationale & Causality: Direct C-H activation on pyridines can be challenging due to catalyst inhibition by the basic nitrogen.[3] Converting the pyridine to its N-oxide derivative is a powerful strategic maneuver. The N-oxide acts as an excellent directing group, activating the C2 and C6 positions for palladation.[4][5] This approach transforms a difficult substrate into an ideal one for highly regioselective ortho-arylation.[6][7] Given the C2-chloro substituent, this method is expected to be exclusively selective for the C6 position.

Catalytic Cycle Diagram:

G Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition PdII_CMD CMD Intermediate PdII_Aryl->PdII_CMD Concerted Metalation- Deprotonation (CMD) PdII_Product Product-Pd(II) Complex PdII_CMD->PdII_Product PdII_Product->Pd0 Reductive Elimination Product C6-Arylated N-Oxide PdII_Product->Product ArX Ar-X ArX->Pd0 N_Oxide Substrate N-Oxide N_Oxide->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation of pyridine N-oxides.

Detailed Protocol:

Step 1: Synthesis of 2-Chloro-5-(cyclobutylmethoxy)pyridine N-oxide

  • To a solution of 2-Chloro-5-(cyclobutylmethoxy)pyridine (1.0 equiv) in dichloromethane (DCM, 0.2 M), add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-oxide.

Step 2: C6-H Arylation

  • To an oven-dried reaction vessel, add the pyridine N-oxide substrate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), tri-tert-butylphosphine tetrafluoroborate (P(tBu)₃·HBF₄, 10 mol%), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the aryl bromide coupling partner (1.2 equiv) followed by anhydrous toluene (0.1 M).

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitor the reaction progress by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate.

  • The crude product can be deoxygenated by treatment with PCl₃ in DCM at 0 °C to room temperature to yield the final 2-chloro-6-aryl-5-(cyclobutylmethoxy)pyridine.

  • Purify the final product by column chromatography.

Methodology 2: Iridium-Catalyzed C-H Borylation

Rationale & Causality: Iridium-catalyzed C-H borylation is a premier method for installing a versatile boronic ester handle onto a heterocycle, enabling subsequent cross-coupling reactions.[8] While pyridine nitrogen can inhibit the catalyst, the presence of a C2-substituent (like chlorine) effectively mitigates this issue and can direct the borylation to the C6 position.[3] This reaction provides a strategic entry point to a wide array of derivatives via Suzuki, Chan-Lam, and other coupling chemistries.

Detailed Protocol:

  • In a glovebox, charge an oven-dried screw-cap vial with [Ir(cod)OMe]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).

  • Add 2-Chloro-5-(cyclobutylmethoxy)pyridine (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF, 0.2 M).

  • Seal the vial tightly with a Teflon-lined cap, remove from the glovebox, and heat the reaction mixture to 80 °C in a pre-heated oil bath for 16-24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 2-chloro-5-(cyclobutylmethoxy)-6-(pinacolboryl)pyridine.

Self-Validation Note: The resulting boronic ester is a versatile intermediate. Its successful formation can be validated by subjecting a small aliquot of the crude or purified product to standard Suzuki-Miyaura cross-coupling conditions with an aryl bromide to confirm the expected biaryl product formation.

Methodology 3: Photoredox-Catalyzed Minisci-Type C-H Alkylation

Rationale & Causality: The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles via a radical mechanism.[9][10] Classical Minisci reactions often require harsh oxidants and high temperatures. Modern photoredox catalysis enables these transformations under exceptionally mild conditions, using visible light to generate the requisite alkyl radicals from a variety of precursors.[11][12] For a pyridine substrate, the reaction proceeds on the protonated form, directing functionalization to the C4 and C6 positions due to the stability of the intermediate radical adducts.[2] Given the substrate's substitution pattern, a mixture of C4 and C6 alkylated products may be expected, with the ratio influenced by steric and electronic factors.

Mechanism Diagram:

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Excitation PC_oxidized PC+ PC_excited->PC_oxidized SET PC_oxidized->PC Catalyst Regeneration Radical_Adduct Radical Adduct Intermediate PC_oxidized->Radical_Adduct Oxidation (Rearomatization) PC_reduced PC- Radical_Source Alkyl Radical Precursor (e.g., R-CO₂H) Radical_Source->PC_excited Oxidative Quenching Alkyl_Radical R• Radical_Source->Alkyl_Radical Decarboxylation PyH Protonated Substrate (Py-H+) Alkyl_Radical->PyH Radical Addition PyH->Radical_Adduct Product Alkylated Pyridine Radical_Adduct->Product -H+ Light Blue Light (hν) Light->PC

Caption: General mechanism for a photoredox-catalyzed Minisci-type reaction.

Detailed Protocol (using a carboxylic acid as the radical precursor):

  • To a borosilicate glass vial, add 2-Chloro-5-(cyclobutylmethoxy)pyridine (1.0 equiv), the desired carboxylic acid (e.g., adamantane-1-carboxylic acid, 2.0 equiv), and a photocatalyst such as fac-Ir(ppy)₃ (1-2 mol%).

  • Add trifluoroacetic acid (TFA, 1.5 equiv) to ensure protonation of the pyridine substrate.

  • Add an oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen).

  • Add a degassed solvent, typically acetonitrile or a mixture like acetonitrile/water (0.1 M).

  • Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature for 12-24 hours. Use a fan to maintain ambient temperature.

  • Upon completion (monitored by LC-MS), quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to separate the C4 and C6 regioisomers.

Data Summary and Method Comparison

The table below summarizes the key attributes of the proposed C-H activation strategies, providing a quick reference for researchers to select the most appropriate method for their synthetic goals.

FeatureMethod 1: Pd-Arylation (N-Oxide) Method 2: Ir-Borylation Method 3: Photoredox Minisci Alkylation
Target Bond C-C (sp²-sp²)C-BC-C (sp²-sp³)
Primary Site C6 (highly selective)C6 (predicted major)C4 / C6 mixture (regioisomers likely)
Key Reagents Pd(OAc)₂, P(tBu)₃·HBF₄, Aryl Bromide, Base[Ir(cod)OMe]₂, dtbpy, B₂pin₂Photocatalyst, Radical Precursor, Acid, Oxidant
Reaction Conditions Thermal (110 °C)Thermal (80 °C)Photochemical (Room Temp, Blue LEDs)
Key Advantages Excellent regioselectivity; well-established; broad aryl scope.Forms a versatile boronic ester handle for diverse downstream chemistry.Mild conditions; tolerates many functional groups; wide range of alkyl groups.
Potential Challenges Requires a pre-functionalization step (N-oxide formation); deoxygenation step needed.Catalyst can be sensitive to air/moisture; potential for product instability.May produce regioisomeric mixtures requiring separation; requires acidic conditions.

References

  • Selective ortho C–H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes. Journal of the American Chemical Society. [Link]

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society. [Link]

  • Photoinduced C–H Functionalization of Pyridines with N-Functionalized Pyridinium Salts. Accounts of Chemical Research. [Link]

  • Rhodium(III)-Catalyzed Activation and Functionalization of Pyridine C–H Bond by Exploring a Unique Double Role of “N-Heterocyclic Carbene–Pyridyl” Ligand Platform. Organometallics. [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]

  • A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization. The Journal of Organic Chemistry. [Link]

  • Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • Selective ortho C-H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes. R Discovery. [Link]

  • Direct C–H Arylation and Alkylation of Electron-Deficient Heteroaromatic Compounds with Organozinc Reagents. ResearchGate. [Link]

  • Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents. PubMed. [Link]

  • Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines. ResearchGate. [Link]

  • Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. [Link]

  • LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. RSC Advances. [Link]

  • Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis. PubMed. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]

  • Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. PubMed. [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation. PubMed. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Iridium-catalyzed C-H borylation of pyridines. Semantic Scholar. [Link]

  • Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts. ACS Catalysis. [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Iridium-catalyzed C-H borylation of pyridines. ResearchGate. [Link]

  • Iridium-catalysed C–H borylation of pyridines. RSC Publishing. [Link]

  • Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. PubMed. [Link]

  • Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]

  • Minisci reaction. Wikipedia. [Link]

  • Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate. [Link]

  • Mechanistic Insight into Direct Arylations with Ruthenium(II) Carboxylate Catalysts. Organic Letters. [Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

  • Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry. [Link]

  • C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. PubMed. [Link]

  • Radical chain monoalkylation of pyridines. Chemical Science. [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. Organic Letters. [Link]

  • Minisci C-H Alkylation of Heteroarenes Enabled by Dual Photoredox/bromide Catalysis in Micellar Solutions. ChemRxiv. [Link]

  • Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. IntechOpen. [Link]

  • C-H Activation of Pyridines by (PBP)Ir Complexes. ChemRxiv. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed. [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

  • Minisci reaction mechanism. ResearchGate. [Link]

  • C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions in 2-chloropyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloropyridine Functionalization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Because of the strongly electron-withdrawing nature of the pyridine ring and the coordinating ability of the nitrogen atom, 2-chloropyridines are highly susceptible to side reactions. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure experimental success.

Section 1: Palladium-Catalyzed Cross-Coupling

Q1: I am observing significant protodehalogenation (hydrodehalogenation) instead of my desired cross-coupled product. Why does this happen and how can I minimize it?

Causality: Protodehalogenation occurs when the oxidative addition complex (Ar-Pd(II)-Cl) undergoes protonation instead of transmetalation or amine coordination. The strongly electron-deficient nature of the 2-pyridyl palladium intermediate makes it particularly susceptible to protonolysis by adventitious water or acidic impurities[1]. This side reaction outcompetes your desired pathway when the transmetalation step is kinetically slow.

Solution:

  • Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous[1].

  • Ligand Tuning: Use bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos or BrettPhos). These ligands accelerate the reductive elimination step and sterically shield the palladium center from proton sources[2].

  • Base Selection: Switch to a less nucleophilic, anhydrous base (e.g., anhydrous K3PO4 or Cs2CO3)[3].

Q2: My Suzuki coupling with 2-chloropyridine yields large amounts of homocoupled boronic acid and bipyridine side products. How do I suppress homocoupling?

Causality: Boronic acid homocoupling is an oxidative process promoted by the presence of oxygen and catalyzed by palladium[1]. Bipyridine formation (homocoupling of the 2-chloropyridine) occurs when the transmetalation rate is outpaced by a second oxidative addition, often seen at excessively high temperatures or with overloaded catalyst systems[1].

Solution:

  • Rigorous Degassing: Sparging solvents with argon for at least 30 minutes or using freeze-pump-thaw cycles is critical to remove dissolved oxygen[1].

  • Stoichiometry and Addition: Use a slight excess of the 2-chloropyridine (1.1–1.2 equiv) to reduce boronic acid homocoupling[1]. Consider slow, dropwise addition of the boronic acid to keep its steady-state concentration low.

  • Catalyst Loading: Reduce the Pd loading (e.g., from 5 mol% to 1-2 mol%) to disfavor the dual-coordination required for halide homocoupling[1].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd 2-Chloropyridine TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet Boronic Acid Proto Protodehalogenation (Ar-H) OxAdd->Proto H2O / Acid Product Cross-Coupled Product + Pd(0) TransMet->Product Reductive Elimination Homo Homocoupling (Ar-Ar or Ar'-Ar') TransMet->Homo O2 / Excess Pd Product->Pd0

Suzuki-Miyaura catalytic cycle illustrating pathways for protodehalogenation and homocoupling.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Q3: I am trying to perform an SNAr amination on 2-chloropyridine, but I am isolating 2-pyridone. How do I stop this hydrolysis?

Causality: The 2-position of pyridine is highly activated toward nucleophilic attack. Adventitious water in the solvent or hygroscopic bases will act as a competing nucleophile, forming a Meisenheimer complex that collapses to yield 2-pyridinol, which rapidly tautomerizes to the thermodynamically stable 2-pyridone.

Solution: Because 2-chloropyridine is approximately 10⁸ times less reactive towards nucleophiles than 2-chloropyrimidine under SNAr conditions[4], the reaction requires forcing conditions, giving water ample time to compete.

  • Solvent Drying: Use freshly distilled, amine-free solvents (e.g., anhydrous DMF or NMP).

  • Base Choice: Avoid hydroxide or alkoxide impurities. Use non-nucleophilic organic bases like DIPEA.

  • Alternative Activation: If the SNAr is too slow, switch to a palladium-catalyzed Buchwald-Hartwig amination[4].

Quantitative Impact of Conditions on SNAr vs. Hydrolysis

Reaction Condition Base Solvent Desired SNAr Yield (%) 2-Pyridone Yield (%)
Standard (Open Air) K₂CO₃ (aq) DMF 45% 40%
Anhydrous K₂CO₃ (dry) DMF (dry) 82% <5%
Organic Base DIPEA NMP (dry) 88% Not detected

| Strong Base (Error) | NaOH | H₂O/EtOH | 10% | 85% |

Section 3: Regioselectivity in Polyhalogenated Pyridines

Q4: I am using 3-bromo-2-chloropyridine. How do I ensure my amine couples at the 3-position and not the 2-position?

Causality: The relative rates of oxidative addition to palladium follow the trend of bond dissociation energies: C-I > C-Br > C-Cl[2]. Therefore, the C-Br bond at the 3-position is inherently more reactive toward Pd(0) than the C-Cl bond at the 2-position, enabling selective C-N bond formation at C-3[2]. However, at elevated temperatures or extended reaction times, the catalyst can undergo a second oxidative addition at the C-Cl bond, leading to over-amination[2].

Solution: Strictly control the stoichiometry of the amine (1.05 equiv) and monitor the reaction carefully. Keep temperatures as low as kinetically viable (e.g., 80 °C instead of 110 °C) to preserve chemoselectivity[2].

RegioSelectivity Start 3-Bromo-2-chloropyridine PathA Buchwald-Hartwig (Pd, Amine, 80°C) Start->PathA ProdA 3-Amino-2-chloropyridine (Desired) PathA->ProdA Fast (C-Br) PathB Excess Amine / 110°C ProdA->PathB ProdB 2,3-Diaminopyridine (Over-reaction) PathB->ProdB Slow (C-Cl)

Chemoselective amination of 3-bromo-2-chloropyridine exploiting C-Br vs C-Cl reactivity.

Section 4: Standardized Experimental Protocol

Protocol: Optimized Buchwald-Hartwig Amination of 2-Chloropyridine This self-validating protocol utilizes a pre-catalyst system to ensure reliable generation of the active Pd(0) species, mitigating catalyst poisoning and protodehalogenation[2].

Materials:

  • 2-Chloropyridine (1.0 equiv, strictly anhydrous)

  • Amine (1.2 equiv)

  • Pd precatalyst: tBuBrettPhos Pd G3 (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, stored in a glovebox)

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NaOtBu and tBuBrettPhos Pd G3.

  • Inert Atmosphere: Seal the flask with a septum, remove from the glovebox, and attach to a Schlenk line. Evacuate and backfill with ultra-pure Argon three times.

  • Reagent Addition: Dissolve 2-chloropyridine and the amine in anhydrous, degassed toluene. Inject this solution into the Schlenk flask via a gas-tight syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 4–12 hours. (Causality note: Vigorous stirring is required because the reaction is heterogeneous; NaOtBu is partially insoluble).

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. The disappearance of the 2-chloropyridine peak validates the completion of the oxidative addition cycle. If the starting material is consumed but the product mass is missing, check for the Ar-H mass (protodehalogenation).

  • Quench and Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • University of Windsor, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides", [Link]

  • National Institutes of Health (PMC), "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?", [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5-(cyclobutylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-5-(cyclobutylmethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice to address specific issues encountered during experimental work.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 2-Chloro-5-(cyclobutylmethoxy)pyridine, providing insights into their root causes and step-by-step protocols for resolution.

Issue 1: Presence of Unreacted 2-Chloro-5-hydroxypyridine in the Final Product

Q: After my synthesis, I'm observing a significant amount of the starting material, 2-chloro-5-hydroxypyridine, in my crude product by TLC and NMR. What is causing this, and how can I remove it?

A: This is a common issue stemming from incomplete Williamson ether synthesis. The reaction between the sodium salt of 2-chloro-5-hydroxypyridine and (bromomethyl)cyclobutane may not have gone to completion.

Causality:

  • Insufficient Base: The deprotonation of 2-chloro-5-hydroxypyridine is a critical first step. If an insufficient amount of a strong base (e.g., sodium hydride) is used, a portion of the starting material will remain unreacted.

  • Reaction Time/Temperature: The Williamson ether synthesis is an SN2 reaction, and its rate is dependent on temperature and reaction time.[1][2] Inadequate heating or a shortened reaction time can lead to an incomplete reaction.

  • Solvent Choice: The use of protic solvents can slow down the reaction rate by solvating the nucleophile, thus reducing its availability.[1] Aprotic polar solvents like DMF or acetonitrile are generally preferred.[1]

Troubleshooting Protocol: Post-Synthesis Basic Wash

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous sodium hydroxide (NaOH) solution. The phenolic proton of the unreacted 2-chloro-5-hydroxypyridine is acidic and will be deprotonated by the NaOH, forming the water-soluble sodium salt.

  • Separation: Gently shake the separatory funnel and allow the layers to separate. The aqueous layer, containing the deprotonated starting material, can be drained off.

  • Repeat: Repeat the wash with the NaOH solution two more times to ensure complete removal of the starting material.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[3]

Issue 2: Formation of an Isomeric Impurity

Q: My characterization data (NMR, GC-MS) suggests the presence of an isomer. What is the likely structure of this impurity and how can I separate it from my desired product?

A: A likely isomeric impurity is the C-alkylated product. During the Williamson ether synthesis, the alkoxide can act as a base, and in some cases, alkylation can occur on the pyridine ring itself, rather than on the oxygen atom. This is more prevalent with phenoxides, which can undergo both O-alkylation and C-alkylation.[2]

Causality:

  • Ambident Nucleophile: The pyridinoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and certain carbons on the ring.

  • Reaction Conditions: The ratio of O- to C-alkylation can be influenced by factors such as the solvent, counter-ion, and temperature.

Troubleshooting Protocol: Column Chromatography

Flash column chromatography is the most effective method for separating isomers with different polarities.[4][5]

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. The less polar desired O-alkylated product should elute before the more polar C-alkylated isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Value Reference
Stationary Phase Silica Gel 60 (230-400 mesh)[5]
Mobile Phase Gradient of Ethyl Acetate in Hexanes[4][5]
Detection UV light (254 nm)-
Issue 3: Product Degradation During Purification

Q: I'm noticing decomposition of my product during purification, especially when using column chromatography or distillation. What could be causing this instability?

A: 2-Chloro-5-(cyclobutylmethoxy)pyridine, like many pyridine derivatives, can be sensitive to acidic conditions and prolonged heating.

Causality:

  • Acid Sensitivity: The pyridine nitrogen is basic and can be protonated by acidic media. Silica gel, while widely used, can be slightly acidic and may cause degradation of acid-sensitive compounds.

  • Thermal Instability: Prolonged exposure to high temperatures during distillation can lead to decomposition.

Troubleshooting Protocol: Neutralization and Mild Purification Techniques

  • Neutralized Silica Gel: If using column chromatography, consider using silica gel that has been neutralized by washing with a solution of triethylamine in the eluent.

  • Alternative Adsorbents: For highly sensitive compounds, consider using a more neutral adsorbent like alumina.

  • Aqueous Workup Neutralization: Ensure that any acidic workup steps are followed by a thorough wash with a mild base like saturated sodium bicarbonate solution to neutralize any residual acid before concentration and purification.

  • Reduced Pressure Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point and minimize thermal stress on the compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 2-Chloro-5-(cyclobutylmethoxy)pyridine and what are the common side reactions?

A1: The most common synthetic route is the Williamson ether synthesis, which involves the reaction of 2-chloro-5-hydroxypyridine with (bromomethyl)cyclobutane in the presence of a base.[1]

Diagram of Williamson Ether Synthesis:

G cluster_reactants Reactants cluster_products Products & Byproducts 2-Chloro-5-hydroxypyridine 2-Chloro-5-hydroxypyridine SN2 Reaction SN2 Reaction 2-Chloro-5-hydroxypyridine->SN2 Reaction Deprotonation (Bromomethyl)cyclobutane (Bromomethyl)cyclobutane Elimination_Product Elimination Byproduct (Bromomethyl)cyclobutane->Elimination_Product E2 Reaction (Side Reaction) (Bromomethyl)cyclobutane->SN2 Reaction Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Elimination_Product Base (e.g., NaH)->SN2 Reaction 2-Chloro-5-(cyclobutylmethoxy)pyridine 2-Chloro-5-(cyclobutylmethoxy)pyridine NaBr NaBr SN2 Reaction->2-Chloro-5-(cyclobutylmethoxy)pyridine Desired Product SN2 Reaction->NaBr

Caption: Synthetic pathway for 2-Chloro-5-(cyclobutylmethoxy)pyridine.

Common side reactions include:

  • Elimination (E2) Reaction: The alkoxide can act as a base and abstract a proton from the (bromomethyl)cyclobutane, leading to the formation of an alkene byproduct. This is more likely with sterically hindered alkyl halides.[2][6]

  • C-Alkylation: As mentioned in Issue 2, alkylation on the pyridine ring can occur.

Q2: What are the recommended storage conditions for 2-Chloro-5-(cyclobutylmethoxy)pyridine?

A2: It is recommended to store 2-Chloro-5-(cyclobutylmethoxy)pyridine in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It should be kept away from strong oxidizing agents and strong acids.[8]

Q3: What analytical techniques are best for assessing the purity of 2-Chloro-5-(cyclobutylmethoxy)pyridine?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for quantifying the purity and identifying impurities.[9][10] A C18 column with a mobile phase of acetonitrile and water is a good starting point.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the molecular weight of the product.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can reveal the presence of impurities if they are present in sufficient concentration.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the number of components in a sample.[4]

Diagram of Purification Workflow:

G cluster_workflow Purification & Analysis Workflow Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Remove water-soluble impurities Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Separate isomers & byproducts Pure Product Pure Product Column Chromatography->Pure Product Purity Analysis Purity Analysis Pure Product->Purity Analysis HPLC, GC-MS, NMR Final Product Final Product Purity Analysis->Final Product Confirm >98% Purity

Caption: General workflow for purification and analysis.

III. References

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

  • Pearson. (n.d.). A small amount of another organic product is formed in a Williams... Available at: [Link]

  • Wikipedia. (2023, November 18). Williamson ether synthesis. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Google Patents. (1992). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Available at:

  • Patsnap. (2011, January 19). Preparation method for 2-chloro-5-chloromethyl pyridine - Eureka. Available at: [Link]

  • Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine. Available at:

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 1. Available at: [Link]

  • NIST. (n.d.). Pyridine, 2-chloro-. Available at: [Link]

  • Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine. Available at:

  • PubChem. (n.d.). 2-Chloro-5-hydroxypyridine. Available at: [Link]

  • ResearchGate. (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available at: [Link]

  • PubMed Central. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link]

  • Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine. Available at:

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link]

  • European Patent Office. (n.d.). Process for producing 2-chloro-5-trichloromethylpyridine. Available at: [Link]

  • SIELC Technologies. (2018, May 16). Pyridine, 2-chloro-5-nitro-. Available at: [Link]

  • MDPI. (2020, February 6). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. Available at: [Link]

  • European Patent Office. (n.d.). Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1. Available at: [Link]

  • ResearchGate. (2017, October 18). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 2-Chloro-5-(cyclobutylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Chloro-5-(cyclobutylmethoxy)pyridine . As a highly lipophilic, low-melting heterocyclic ether, this compound presents unique challenges during downstream processing. This guide is designed for researchers and process chemists to troubleshoot common crystallization failures, optimize solvent selection, and ensure high-purity isolation.

Solvent Selection Matrix

The structural features of 2-Chloro-5-(cyclobutylmethoxy)pyridine—specifically the hydrophobic cyclobutyl group, the polarizable chlorine atom, and the weakly basic pyridine nitrogen—dictate its solubility profile. It exhibits high solubility in moderately polar organic solvents but is virtually insoluble in aliphatic hydrocarbons and water.

Selecting the right solvent system requires balancing the thermodynamics of solubility with the kinetics of nucleation [2]. Below is a quantitative summary of optimal solvent systems for this compound.

Solvent / AntisolventBoiling Point (°C)Dielectric Constant (ε)Role in SystemExpected Solubility Profile & Suitability
Ethyl Acetate (EtOAc) 77.16.02Good SolventExcellent. Readily dissolves the lipophilic ether at room temperature.
Heptane 98.41.92AntisolventExcellent. Highly non-polar; forces the pyridine ring out of solution.
Isopropanol (IPA) 82.518.3Single SolventGood. Offers a steep temperature-dependent solubility curve.
Water 100.080.1AntisolventModerate. Strong antisolvent for IPA systems, but high risk of inducing oiling out.
Toluene 110.62.38Good SolventFair. Good for rejecting highly polar impurities, but high boiling point complicates drying.

Troubleshooting & FAQs

Q1: My product is separating as a cloudy emulsion (oiling out) instead of forming solid crystals. Why is this happening and how do I fix it?

Answer: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of the solution forces the initially dissolved compound to separate into a secondary, solute-rich liquid phase rather than a rigid crystalline lattice [1]. Because 2-Chloro-5-(cyclobutylmethoxy)pyridine has a flexible cyclobutylmethoxy group, its low melting point makes it highly susceptible to kinetically hindered nucleation.

The Fix: Oiling out droplets are highly mobile and act as excellent solvents for unwanted impurities, ruining your purification [1]. To bypass the miscibility gap:

  • Reheat the mixture until the emulsion completely redissolves into a single clear phase.

  • Reduce the cooling rate or the rate of antisolvent addition.

  • Implement Seeding: Introduce 1-2 wt% of pure seed crystals at a temperature just above the cloud point (the temperature where oiling out previously occurred). Seeding provides a template for the crystal lattice, bypassing the high energy barrier of primary nucleation [3].

Q2: I am using an EtOAc/Heptane system, but my isolated crystals are contaminated with unreacted 5-hydroxypyridine derivatives. How can I improve impurity rejection?

Answer: 5-Hydroxypyridine derivatives (phenolic precursors) are significantly more polar than your target cyclobutyl ether. If they are co-crystallizing, your solvent system is likely reaching supersaturation for the impurity as well. The Fix: Shift your solvent ratio. Increase the proportion of the "good solvent" (EtOAc) in your final mixture. While this will slightly reduce your overall yield of 2-Chloro-5-(cyclobutylmethoxy)pyridine, EtOAc will keep the polar hydroxylated impurities dissolved in the mother liquor. Alternatively, switch to a single-solvent recrystallization using Isopropanol (IPA) , which has a higher affinity for hydrogen-bonding impurities, keeping them in solution upon cooling.

Q3: My yield is exceptionally low after cooling to 0 °C. Should I evaporate more solvent?

Answer: Evaporating solvent will increase yield but risks precipitating impurities. First, verify that you have reached the metastable limit. If the yield is low, your initial solvent volume may be too high. For 2-Chloro-5-(cyclobutylmethoxy)pyridine, aim for a minimal dissolution volume (typically 3-5 volumes of good solvent relative to the crude mass) before beginning cooling or antisolvent addition.

Experimental Protocols

Protocol A: Antisolvent Crystallization (EtOAc / Heptane)

This self-validating protocol is designed to maximize yield while rejecting polar impurities.

  • Dissolution: Weigh the crude 2-Chloro-5-(cyclobutylmethoxy)pyridine into a round-bottom flask. Add 3 volumes (mL/g) of Ethyl Acetate.

  • Heating: Heat the mixture to 60 °C under gentle agitation until complete dissolution is achieved. Validation checkpoint: The solution must be completely transparent. If particulates remain, perform a hot gravity filtration.

  • Antisolvent Addition (Hot): While maintaining the temperature at 60 °C, slowly add Heptane dropwise until the solution becomes faintly turbid (the cloud point). Immediately add a few drops of EtOAc until the solution just turns clear again.

  • Cooling & Nucleation: Cool the solution slowly (approx. 0.5 °C/min) to 45 °C.

  • Aging: Hold the temperature at 45 °C for 1 hour to allow the crystal lattice to form and reject impurities.

  • Final Isolation: Cool the suspension to 5 °C over 2 hours. Collect the crystals via vacuum filtration, wash with 1 volume of ice-cold Heptane, and dry under vacuum at 30 °C to a constant weight.

Protocol B: Seeding Strategy to Bypass Oiling Out

Use this protocol if Protocol A results in an emulsion.

  • Determine Cloud Point: Heat the crude mixture in your chosen solvent system until clear, then cool slowly. Record the exact temperature at which the mixture turns milky (oils out).

  • Redissolution: Reheat the mixture 5–10 °C above the recorded cloud point until it is perfectly clear.

  • Seeding: Cool the mixture to 2 °C above the cloud point. Add 1% (by weight) of pure 2-Chloro-5-(cyclobutylmethoxy)pyridine seed crystals.

  • Desupersaturation: Hold the temperature steady for 2 hours. You should observe the seed crystals growing without the formation of an emulsion.

  • Cooling: Once a thick suspension of solid crystals has formed, resume cooling at 0.2 °C/min to the final isolation temperature.

Process Workflow Visualization

Below is the logical decision tree for managing the recrystallization of 2-Chloro-5-(cyclobutylmethoxy)pyridine, specifically addressing the critical divergence between successful nucleation and liquid-liquid phase separation.

RecrystallizationWorkflow Start Dissolve crude 2-Chloro-5-(cyclobutylmethoxy)pyridine in hot EtOAc (60°C) Cooling Controlled Cooling & Heptane Addition Start->Cooling Check Observation during cooling? Cooling->Check Oiling Oiling Out (LLPS) Milky Emulsion Forms Check->Oiling Cloudy oil drops Crystals Nucleation of Solid Crystals Check->Crystals Sharp solids FixOil Reheat to clear solution. Add seed crystals 2°C above cloud point. Oiling->FixOil Isolate Filter, Wash with cold Heptane, & Dry Product Crystals->Isolate FixOil->Cooling Slower cooling rate

Workflow for troubleshooting 2-Chloro-5-(cyclobutylmethoxy)pyridine crystallization.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Crystallization Guides. Available at:[Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Process Analytics. Available at:[Link]

Overcoming steric hindrance in 2-Chloro-5-(cyclobutylmethoxy)pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the functionalization of 2-Chloro-5-(cyclobutylmethoxy)pyridine .

Overview & Mechanistic Bottlenecks

Reactions involving 2-chloro-5-(cyclobutylmethoxy)pyridine are notoriously sluggish due to a combination of severe electronic deactivation and moderate steric hindrance:

  • Electronic Deactivation: The oxygen atom of the 5-cyclobutylmethoxy group is a strong π -donor (+M effect). Through resonance, it pushes electron density into the pyridine ring, heavily shielding the 2-position. This significantly weakens the electrophilicity of the C2–Cl bond, making the crucial oxidative addition step in palladium catalysis extremely difficult[1].

  • Steric Hindrance: The cyclobutylmethoxy group is conformationally flexible. The bulky cyclobutyl ring can sweep across the face of the pyridine core, creating a "steric umbrella" that hinders the approach of bulky secondary amines or boronic acids during the transmetalation and amine coordination steps[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_Cl Pd(II)(Ar)(Cl)L Oxidative Addition Complex Pd0->PdII_Cl Ar-Cl Addition (Slowed by 5-alkoxy +M effect) PdII_Amine Pd(II)(Ar)(Nuc)L Transmetalation/Amido Complex PdII_Cl->PdII_Amine Nucleophile + Base (Steric clash with cyclobutyl) Product Coupled Product + Pd(0)L PdII_Amine->Product Reductive Elimination (Accelerated by bulky ligands) Product->Pd0

Fig 1. Mechanistic bottlenecks in the cross-coupling of sterically hindered pyridines.

Troubleshooting FAQs

Buchwald-Hartwig Amination (C–N Coupling)

Q1: My amination is stalling at <20% conversion using standard Pd₂(dba)₃/BINAP. How can I drive this to completion? A1: The bidentate BINAP ligand is insufficiently electron-rich to force oxidative addition into the deactivated C2–Cl bond[2]. Furthermore, its bite angle does not adequately accelerate reductive elimination.

  • Causality: You must switch to highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos). These ligands stabilize the monoligated Pd(0) species, accelerating oxidative addition, while their sheer bulk forces the Pd(II) intermediate to rapidly undergo reductive elimination before catalyst decomposition occurs[2].

Q2: I am observing significant dehalogenation (reduction) of the starting material instead of the desired C–N coupled product. What is going wrong? A2: Dehalogenation occurs when β -hydride elimination outcompetes reductive elimination. This is a direct consequence of steric crowding at the palladium center caused by the cyclobutylmethoxy group and the incoming amine[3].

  • Solution: Switch to a Palladium G3 precatalyst (e.g., BrettPhos Pd G3). This ensures a strict 1:1 ratio of Pd to ligand, preventing the formation of off-cycle, unreactive PdL₂ species that are prone to side reactions[3]. Additionally, ensure your solvent is strictly anhydrous, as water can act as a hydride source.

Suzuki-Miyaura Coupling (C–C Coupling)

Q3: My Suzuki coupling yields mostly protodeboronated starting material and unreacted 2-chloro-5-(cyclobutylmethoxy)pyridine. How do I fix the chemoselectivity? A3: Protodeboronation of the boronic acid is outcompeting the exceptionally slow oxidative addition of your deactivated pyridine[4].

  • Solution: First, upgrade your catalyst to XPhos Pd G2 , which is specifically designed to handle the transmetalation of bulky, deactivated heteroaryl chlorides[5]. Second, swap your boronic acid for a potassium heteroaryltrifluoroborate salt. Trifluoroborates release the active boronic species slowly into the catalytic cycle, drastically minimizing protodeboronation[6].

Nucleophilic Aromatic Substitution (SₙAr)

Q4: Can I bypass palladium catalysis entirely and just use SₙAr with a primary amine? A4: It is highly discouraged for this specific substrate. SₙAr on 2-chloropyridines requires the C2 position to be highly electrophilic. Because the 5-(cyclobutylmethoxy) group strongly donates electron density into the ring, the C2 position is heavily deactivated[1]. Unless you are willing to use extreme, non-scalable conditions (e.g., neat amine, >150 °C, microwave irradiation), cross-coupling is the only self-validating, reliable protocol.

Quantitative Data Summaries

Table 1: Ligand Performance Comparison for 2-Chloro-5-alkoxypyridines

Data summarized from standard optimization screens for deactivated heteroaryl chlorides.

LigandLigand TypeRelative Oxidative Addition RateReductive Elimination EfficiencyTypical Yield (%)
BINAP Bidentate PhosphineSlowPoor< 15%
Xantphos Bidentate PhosphineModerateModerate30 - 40%
RuPhos Monodentate BiarylFastGood75 - 85%
BrettPhos Monodentate BiarylVery FastExcellent> 90%
Table 2: Base Selection Matrix for Cross-Coupling
Reaction TypePreferred BasepKa (approx)Mechanistic Rationale
Buchwald-Hartwig (1° Amines) NaOtBu17Strong enough to deprotonate the amine; compatible with BrettPhos.
Buchwald-Hartwig (2° Amines) LiHMDS26Prevents catalyst poisoning by strongly coordinating amines; handles steric bulk well.
Suzuki-Miyaura K₃PO₄ (aq)12Mild base; facilitates transmetalation without accelerating protodeboronation.

Self-Validating Experimental Protocols

Troubleshooting Start Low Conversion in Cross-Coupling Check Identify Rate-Limiting Step Start->Check OxAdd Oxidative Addition Stalled (Due to 5-alkoxy +M effect) Check->OxAdd Unreacted Ar-Cl TransMet Transmetalation Stalled (Due to cyclobutyl steric bulk) Check->TransMet Dehalogenation / Homocoupling Sol1 Switch to electron-rich, bulky ligands (BrettPhos/RuPhos) OxAdd->Sol1 Sol2 Optimize base (LiHMDS/K3PO4) & use Pd G3 precatalysts TransMet->Sol2

Fig 2. Logical troubleshooting workflow for cross-coupling of deactivated 2-chloropyridines.

Protocol A: Buchwald-Hartwig Amination (BrettPhos Pd G3)

Objective: Couple 2-Chloro-5-(cyclobutylmethoxy)pyridine with a sterically hindered secondary amine.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-Chloro-5-(cyclobutylmethoxy)pyridine (1.0 equiv), the secondary amine (1.2 equiv), and BrettPhos Pd G3 (2 mol%)[3].

  • Base Addition: Add LiHMDS (2.5 equiv).

    • Causality Checkpoint: LiHMDS is a strong, non-nucleophilic base. It prevents competitive SₙAr (which can occur with alkoxide bases) and easily accommodates the steric bulk of the cyclobutyl group[3].

  • Solvent: Add anhydrous, degassed THF to achieve a 0.2 M concentration.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 65 °C for 16 hours with vigorous stirring.

  • Validation & Quench: Monitor the reaction progress by LC-MS. A self-validating, successful reaction will show >95% conversion with <5% dehalogenated byproduct. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling (XPhos Pd G2)

Objective: Couple 2-Chloro-5-(cyclobutylmethoxy)pyridine with an arylboronic acid.

  • Preparation: Charge a reaction vial with the pyridine substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv)[4].

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%).

    • Causality Checkpoint: XPhos is specifically engineered to handle the transmetalation of bulky substrates and prevents catalyst deactivation in aqueous basic media[5].

  • Solvent: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Purge the vial with nitrogen, seal, and heat at 80 °C for 12 hours.

  • Validation & Quench: Cool to room temperature. LC-MS should indicate complete consumption of the chloride. If protodeboronation is observed (>10% unreacted chloride with no boronic acid remaining), switch the boron source to a potassium trifluoroborate salt[6]. Dilute with water, extract with dichloromethane, and concentrate for purification.

References

  • [2] Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Central Science. Available at:[Link]

  • [5] Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at:[Link]

  • [7] National Institutes of Health (NIH). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at:[Link]

  • [6] Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry (NIH PMC). Available at:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Spectroscopy of 2-Chloro-5-(cyclobutylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis and Comparative Guide to Predicting Chemical Shifts

This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-5-(cyclobutylmethoxy)pyridine. Designed for researchers and professionals in drug development, this document moves beyond a simple data table, offering a predictive framework grounded in foundational NMR principles and comparative data from analogous structures. We will dissect the electronic effects of the chloro and cyclobutylmethoxy substituents on the pyridine core, providing a reasoned estimation of the complete 13C NMR spectrum.

Theoretical Framework: Understanding Substituent Effects in Heteroaromatic Systems

The 13C NMR chemical shift of a specific carbon nucleus is highly sensitive to its local electronic environment. In aromatic and heteroaromatic systems like pyridine, the introduction of substituents alters the electron density across the ring through a combination of inductive and resonance (mesomeric) effects.[1] This alteration predictably changes the shielding of each carbon nucleus, resulting in upfield (lower ppm) or downfield (higher ppm) shifts relative to the parent heterocycle.

The principle of substituent additivity is a powerful tool for predicting chemical shifts in polysubstituted rings.[2][3] This approach assumes that the total change in chemical shift for a given carbon is the sum of the individual effects of each substituent. While steric interactions between adjacent bulky groups can sometimes lead to deviations, additivity provides a robust and reliable first-order approximation for structures like 2-Chloro-5-(cyclobutylmethoxy)pyridine.[3][4]

Comparative Analysis of Substituent Effects

To accurately predict the chemical shifts for the target molecule, we will first analyze the experimentally determined 13C NMR data for pyridine and its monosubstituted analogues: 2-chloropyridine and 5-methoxypyridine (as a proxy for the cyclobutylmethoxy group). All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Reference Spectra: Building the Foundation

The 13C NMR spectrum of unsubstituted pyridine in CDCl3 shows three signals corresponding to the five carbon atoms due to the molecule's symmetry.[5]

  • C2/C6: ~150.0 ppm

  • C3/C5: ~123.7 ppm

  • C4: ~135.8 ppm

Table 1: Experimental 13C NMR Chemical Shifts (ppm) of Reference Compounds in CDCl3

Carbon PositionPyridine[5]2-Chloropyridine[6][7]5-MethoxypyridineSubstituent Chemical Shift (SCS) of 2-ClSubstituent Chemical Shift (SCS) of 5-OCH3
C2 150.0~152.8~150.8+2.8 (ipso)+0.8 (meta)
C3 123.7~124.4~110.0+0.7 (ortho)-13.7 (ortho)
C4 135.8~139.3~137.9+3.5 (meta)+2.1 (para)
C5 123.7~122.9~156.0-0.8 (para)+32.3 (ipso)
C6 150.0~149.8~137.5-0.2 (meta)-12.5 (ortho)
Note: Data for 5-methoxypyridine is estimated based on known alkoxy substituent effects, as direct spectral data was not available in the initial search. SCS values are calculated by subtracting the pyridine shift from the substituted pyridine shift.
Dissecting the Electronic Contributions:
  • 2-Chloro Group: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in a weak, electron-donating resonance effect (+M).

    • Inductive Effect (-I): Deshields (shifts downfield) the directly attached ipso-carbon (C2) and, to a lesser extent, the ortho (C3) and meta (C4) carbons.

    • Resonance Effect (+M): Tends to shield (shift upfield) the ortho and para (C5) positions. The observed downfield shift at C3 and C4 indicates that the inductive effect is dominant for the chloro substituent in this system.

  • 5-Alkoxy Group (-OCH₂R): The oxygen atom is highly electronegative, leading to a significant electron-withdrawing inductive effect (-I). However, its lone pairs produce a very strong electron-donating resonance effect (+M).

    • Inductive Effect (-I): Primarily deshields the ipso-carbon (C5).

    • Resonance Effect (+M): Strongly shields the ortho (C3, C6) and para (C2 - though this position is also influenced by the ring nitrogen) positions by increasing electron density. This effect is responsible for the large upfield shifts observed at C3 and C6. The substantial downfield shift at the ipso-C5 demonstrates the combined influence of induction and direct attachment to the electronegative oxygen.

The interplay of these effects is visually summarized in the diagram below.

Caption: Influence of substituents on pyridine ring carbon shielding.

Predicted 13C NMR Chemical Shifts for 2-Chloro-5-(cyclobutylmethoxy)pyridine

By applying the principle of additivity, we can estimate the chemical shifts for the pyridine ring carbons. We sum the Substituent Chemical Shifts (SCS) from Table 1 and add them to the base values for pyridine.

  • C2: 150.0 (Pyridine) + 2.8 (ipso-Cl) + 0.8 (meta-OR) = 153.6 ppm

  • C3: 123.7 (Pyridine) + 0.7 (ortho-Cl) - 13.7 (ortho-OR) = 110.7 ppm

  • C4: 135.8 (Pyridine) + 3.5 (meta-Cl) + 2.1 (para-OR) = 141.4 ppm

  • C5: 123.7 (Pyridine) - 0.8 (para-Cl) + 32.3 (ipso-OR) = 155.2 ppm

  • C6: 150.0 (Pyridine) - 0.2 (meta-Cl) - 12.5 (ortho-OR) = 137.3 ppm

For the cyclobutylmethoxy side chain, we reference data for cyclobutane and related structures. Unsubstituted cyclobutane resonates around 22.4 ppm.[8] The methylene carbon attached to the oxygen (-O-CH₂) is expected in the typical ether range of 60-80 ppm.[9]

  • -O-CH₂-: ~75.0 ppm

  • Cyclobutane CH: ~35.0 ppm (deshielded by attachment to the CH₂O group)

  • Cyclobutane CH₂ (x2): ~25.0 ppm

  • Cyclobutane CH₂: ~18.0 ppm

Table 2: Predicted 13C NMR Chemical Shifts for 2-Chloro-5-(cyclobutylmethoxy)pyridine

Carbon AssignmentPredicted Chemical Shift (ppm)
Pyridine Ring
C2153.6
C5155.2
C4141.4
C6137.3
C3110.7
Cyclobutylmethoxy Side Chain
-O-CH₂-75.0
Cyclobutane CH35.0
Cyclobutane CH₂ (C2'/C4')25.0
Cyclobutane CH₂ (C3')18.0

Experimental Protocol for 13C NMR Spectrum Acquisition

To validate the predicted shifts, a standardized experimental protocol is essential. The following describes a robust methodology for acquiring a high-quality, quantitative 13C NMR spectrum.

Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of 2-Chloro-5-(cyclobutylmethoxy)pyridine.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent and 13C signals (a triplet centered at ~77.16 ppm).[10]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Tune and match the probe for the 13C frequency (~100.6 MHz for a 400 MHz instrument).

    • Shim the magnetic field on the sample to achieve optimal resolution and lineshape, using the deuterium lock signal from the CDCl₃.

  • Data Acquisition:

    • Experiment: Standard proton-decoupled 13C experiment (e.g., Bruker's zgpg30).

    • Spectral Width: 0 to 220 ppm, to ensure all carbon signals, including any potential carbonyl impurities, are captured.

    • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. A longer delay (5-10s) may be needed for fully quantitative results on quaternary carbons, but 2s is sufficient for general characterization.

    • Pulse Width: Use a calibrated 30° pulse angle to reduce the necessary relaxation delay between scans.

    • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT).

    • Phase correct the spectrum manually.

    • Perform a baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

    • Integrate all signals (note: routine 13C NMR is generally not quantitative for integration).

    • Assign peaks based on the predicted values and, if necessary, further 2D NMR experiments like HSQC and HMBC.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (20-30 mg) dissolve Dissolve in CDCl3 with TMS (~0.6 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune setup Setup 13C Experiment (zgpg30, 2s delay) tune->setup acquire Acquire Data (1024+ scans) setup->acquire ft Fourier Transform & Phase Correction acquire->ft baseline Baseline Correction ft->baseline calibrate Calibrate Spectrum (TMS = 0 ppm) baseline->calibrate assign Peak Assignment & Analysis calibrate->assign

Caption: Standard workflow for 13C NMR spectral acquisition.

Conclusion

This guide demonstrates a systematic, first-principles approach to predicting the 13C NMR spectrum of 2-Chloro-5-(cyclobutylmethoxy)pyridine. By leveraging the principle of substituent additivity and comparing with analogous chemical structures, we have established a reliable set of expected chemical shifts. This predictive analysis, coupled with the detailed experimental protocol, provides researchers with a powerful toolkit for the unambiguous structural verification and characterization of this and other complex substituted heteroaromatic compounds, ensuring data integrity and accelerating research and development timelines.

References

  • Taylor & Francis. (2006). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9:8. [Link]

  • MDPI. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6, 347-363. [Link]

  • Royal Society of Chemistry. (2014). DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridine - Supporting Information. [Link]

  • ACS Publications. (1995). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]

  • ResearchGate. (2005). (PDF) Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • PubChem. 2-Chloropyridine. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Scribd. 13C NMR Chemical Shifts Guide. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0290530). [Link]

  • Elsevier. Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Chemistry LibreTexts. (2014). 14.20: DEPT ¹³C NMR Spectra. [Link]

  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity of 2-Chloro-5-(cyclobutylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Chloro-5-(cyclobutylmethoxy)pyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our protocol in established regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for quality control and stability testing.

Understanding the Analyte: 2-Chloro-5-(cyclobutylmethoxy)pyridine

2-Chloro-5-(cyclobutylmethoxy)pyridine is a heterocyclic compound featuring a pyridine core, a functional group common in many pharmaceutical active ingredients (APIs).[1][2] The basic nitrogen atom in the pyridine ring (pKa typically around 5.2-6.0) and its overall polarity present specific challenges for traditional reversed-phase (RP) HPLC.[3][4] The primary analytical objectives are to quantify the main compound and to separate it from any process-related impurities and potential degradants.

Key Physicochemical Considerations:

  • Structure: The molecule contains a polar pyridine ring and a more non-polar cyclobutylmethoxy side chain. This amphiphilic nature must be considered during method development.

  • Basicity: The pyridine nitrogen is basic and prone to interacting with acidic residual silanols on silica-based HPLC columns, which can lead to poor peak shape (tailing).[4]

  • Solubility: It is expected to be soluble in common organic solvents like methanol and acetonitrile but have limited solubility in water.[1]

  • Chirality: The structure of 2-Chloro-5-(cyclobutylmethoxy)pyridine does not contain a chiral center, meaning enantiomeric separation is not required. This simplifies the development process by eliminating the need for specialized chiral stationary phases.[5][6]

The Strategic Approach to Method Development

A systematic approach is crucial for developing a method that is not only effective but also robust and transferable. Our strategy involves a multi-stage process, beginning with broad screening of columns and mobile phases, followed by fine-tuning of chromatographic parameters, and culminating in forced degradation studies to ensure the method is stability-indicating.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, pKa, UV Max) Screening Phase 1: Screening - Column Chemistry (C18, C8, Polar-Embedded) - Organic Modifier (ACN vs. MeOH) Analyte->Screening Initial Knowledge Optimization Phase 2: Optimization - Mobile Phase pH & Buffer - Gradient Profile - Temperature & Flow Rate Screening->Optimization Select Best Condition ForcedDeg Phase 3: Stress Testing (Forced Degradation - ICH Q1A) Optimization->ForcedDeg Optimized Method ForcedDeg->Optimization Resolution Check Validation Phase 4: Validation (ICH Q2(R1)) ForcedDeg->Validation Stability-Indicating Method

Caption: Workflow for systematic HPLC method development.

Phase 1: Column and Mobile Phase Screening

The goal of the screening phase is to identify the most promising column chemistry and organic solvent combination that provides adequate retention and acceptable peak shape for the main analyte.

Comparison of Stationary Phases

Reversed-phase HPLC is the most common and versatile mode of separation in the pharmaceutical industry.[7][8] However, the choice of stationary phase is critical for analyzing basic compounds like our target molecule. We compared three common column chemistries.

Experimental Protocol: Column Screening

  • Columns Evaluated:

    • Standard C18 (e.g., Luna C18)

    • Standard C8 (e.g., Luna C8)

    • Polar-Embedded C18 (e.g., Synergi Fusion-RP)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm (a typical wavelength for pyridine derivatives)

  • Sample: 100 µg/mL of 2-Chloro-5-(cyclobutylmethoxy)pyridine with a known process impurity.

Data Summary: Stationary Phase Performance

Stationary PhaseRetention Factor (k')Tailing Factor (Tf)Resolution (Rs) from ImpurityRationale & Observations
Standard C18 4.21.81.6Moderate retention but significant peak tailing due to silanol interactions with the basic pyridine nitrogen. Resolution is borderline.
Standard C8 2.91.71.4Less retention than C18 as expected.[8] Tailing is still present, and resolution is compromised.
Polar-Embedded 5.51.2 2.8 Excellent performance. The embedded polar group shields residual silanols, resulting in a highly symmetric peak.[9] The alternative selectivity also provides superior resolution from the impurity.
Comparison of Organic Modifiers

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC. We evaluated both using the selected Polar-Embedded column.

  • Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths. In our screening, ACN yielded sharper peaks and slightly better resolution compared to methanol.

  • Methanol (MeOH): Can offer different selectivity for certain compounds. In this case, it resulted in broader peaks and a longer run time to achieve similar elution strength.

Decision: Acetonitrile was selected as the organic modifier for further optimization due to its superior efficiency and peak shape.

Phase 2: Method Optimization

With a promising column and mobile phase selected, the next step is to fine-tune the conditions to achieve optimal separation in the shortest possible run time.

Mobile Phase pH and Buffer

For basic compounds, controlling the mobile phase pH is paramount for achieving reproducible retention times and symmetric peaks.[3]

  • Low pH (e.g., pH 2-3): Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) ensures that the pyridine nitrogen is fully protonated. This consistent positive charge minimizes secondary interactions with the stationary phase, leading to sharp, symmetrical peaks. Our initial screening with 0.1% formic acid proved effective.

  • Mid-Range pH (e.g., pH 4-6): This range is often problematic as it is close to the pKa of pyridine. Small variations in pH can lead to significant shifts in retention time, making the method less robust.

  • High pH (e.g., pH > 8): This would deprotonate the analyte, but requires a pH-stable column (e.g., a hybrid particle column), adding complexity and cost.

Decision: A mobile phase containing 0.1% formic acid (pH ~2.7) is robust, simple, and provides excellent chromatography.

Gradient Optimization

An initial broad gradient confirmed that a gradient elution is necessary to separate potential impurities with different polarities. The gradient was optimized to reduce the run time while maintaining a resolution (Rs) of >2.0 for all known impurities from the main peak.

Final Optimized Achiral Method

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% to 75% B in 10 min, then hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C (elevated temperature reduces viscosity and improves peak efficiency)

  • Detector: UV Diode Array Detector (DAD) at 270 nm

Phase 3: Developing a Stability-Indicating Method

A crucial requirement for a pharmaceutical purity method is that it must be "stability-indicating." This means the method must be able to separate the intact API from any degradation products that may form under stress conditions.[7][10] This is mandated by regulatory bodies and detailed in the ICH Q1A(R2) guideline.[11]

Forced Degradation Protocol

The drug substance was subjected to a series of stress conditions designed to induce 5-20% degradation, which is considered a meaningful level for method development.[11][12]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 1 mg/mL in 0.1N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL in 0.1N NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance in an oven at 105 °C for 72 hours.[13]

  • Photolytic Degradation: Solution (1 mg/mL) and solid drug substance exposed to ICH-specified light conditions (1.2 million lux hours and 200 W·h/m²).

Results and Method Suitability

The stressed samples were analyzed using the optimized HPLC method.

Data Summary: Forced Degradation Results

Stress Condition% Degradation of APIKey Observations
Acid Hydrolysis ~15%One major degradant peak observed at a relative retention time (RRT) of 0.85.
Base Hydrolysis ~22%Two major degradant peaks observed at RRT 0.72 and 1.35.
Oxidation (H₂O₂) ~18%Multiple small degradant peaks observed, indicating a complex degradation pathway.
Thermal ~6%Minor degradation observed, with one small peak at RRT 1.10.
Photolytic ~9%One significant degradant formed at RRT 0.92.

Comparison with Alternative Methodologies

While HPLC is the gold standard for this type of analysis, it's useful to understand its advantages over other techniques.

  • Gas Chromatography (GC): GC is often used for volatile compounds. However, many pyridine derivatives can be thermolabile, and their polarity can lead to poor peak shape without derivatization, a time-consuming extra step.[14] HPLC is better suited for these non-volatile and potentially thermolabile compounds.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and very low sample consumption.[15] However, it often suffers from lower concentration sensitivity and can be less robust for routine QC applications compared to modern UHPLC/HPLC.

Method Validation Summary

Before implementation, the final method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[2][7]

Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. All degradant peaks resolved from API (Rs > 2.0).
Linearity To demonstrate a proportional response over a defined concentration range.Correlation coefficient (r²) ≥ 0.999 for a range of 50% to 150% of the nominal concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day) RSD ≤ 1.0%. Intermediate Precision (Inter-day) RSD ≤ 2.0%.
LOD & LOQ To determine the lowest amount of analyte that can be detected and quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small variations in parameters.No significant change in results when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).

Final Recommendation

The systematic development process outlined in this guide has yielded a robust, specific, and stability-indicating RP-HPLC method for the purity analysis of 2-Chloro-5-(cyclobutylmethoxy)pyridine. The use of a polar-embedded C18 column with a low-pH mobile phase (0.1% formic acid in water/acetonitrile) is critical for achieving the symmetric peak shape and resolution required for this class of compound. This method is validated as being fit for purpose in a regulated quality control environment.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][3]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link][16]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][11]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link][17]

  • ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link][18]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link][5]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link][2]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link][9]

  • PubChem. (n.d.). 2-Chloro-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link][19]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link][6]

  • Pharmatutor. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link][7]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link][20]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link][8]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link][15]

  • ResolveMass Laboratories. (2025, November 22). Method Development & Validation (Stability-Indicating). Retrieved from [Link][10]

  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. ResolveMass Laboratories. Retrieved from [Link][12]

  • ResearchGate. (n.d.). (PDF) The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating reversed-phase HPLC assay in tablet dosage form. Retrieved from [Link][13]

Sources

A Comparative Guide to Validating the Assay Purity of 2-Chloro-5-(cyclobutylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive, in-depth comparison of analytical methodologies for validating the assay purity of 2-Chloro-5-(cyclobutylmethoxy)pyridine, a novel heterocyclic intermediate. As a senior application scientist, my objective is to move beyond procedural lists and delve into the causality behind experimental choices, ensuring a robust and self-validating analytical framework.

The Analytical Imperative: Understanding Potential Impurities

A robust purity assessment begins with a theoretical understanding of potential impurities. The synthesis of 2-Chloro-5-(cyclobutylmethoxy)pyridine likely proceeds via a Williamson ether synthesis, reacting 2,5-dichloropyridine with cyclobutylmethanol in the presence of a base. This synthetic route, while effective, can introduce several classes of impurities.

Potential Impurities in the Synthesis of 2-Chloro-5-(cyclobutylmethoxy)pyridine:

  • Starting Materials: Unreacted 2,5-dichloropyridine and cyclobutylmethanol.

  • Isomeric Byproducts: Reaction at the less reactive C5 position of a related starting material could lead to isomeric impurities.

  • Over-reaction Products: Formation of di-substituted pyridines if the reaction conditions are not carefully controlled.

  • Degradation Products: Hydrolysis of the ether linkage or other degradation pathways under certain pH or temperature conditions.

  • Residual Solvents and Reagents: Solvents and catalysts used in the manufacturing process.[1][2]

The analytical challenge, therefore, is to select and validate methods that can separate, identify, and quantify the main component in the presence of these potential impurities, in line with regulatory expectations such as the ICH Q3A guidelines.[2]

Comparative Analysis of Core Analytical Techniques

The three pillars of purity analysis for a molecule like 2-Chloro-5-(cyclobutylmethoxy)pyridine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers unique advantages and limitations.

Technique Principle Advantages Limitations
HPLC (UV) Chromatographic separation based on polarity.High resolution, suitable for non-volatile and thermally labile compounds, widely available.[3]Requires impurities to have a UV chromophore for detection.
GC-MS Chromatographic separation based on boiling point and mass-to-charge ratio.High sensitivity, provides structural information about impurities.[4]Not suitable for non-volatile or thermally labile compounds.
NMR Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be quantitative (qNMR) without a reference standard for the impurity.[5]Lower sensitivity compared to chromatographic methods.

Deep Dive: Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

For routine quality control and purity assessment of 2-Chloro-5-(cyclobutylmethoxy)pyridine, a stability-indicating HPLC method is the preferred choice due to its high resolving power and sensitivity for non-volatile compounds.

Instrumentation: A standard HPLC system equipped with a UV detector. A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable initial choice.[6]

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier like acetonitrile.

Gradient Program:

Time (min)% Acetonitrile
030
2080
2580
2630
3030

Flow Rate: 1.0 mL/min.

Detection: UV detection at 254 nm.

Injection Volume: 10 µL.

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include tailing factor (should be between 0.8 and 1.5) and theoretical plates (should not be less than 2000).[7]

Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related byproducts.

Instrumentation: A standard GC-MS system. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.[4]

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program:

  • Initial temperature: 70 °C, hold for 2 minutes.

  • Ramp: 10 °C/min to 280 °C.

  • Hold: 5 minutes at 280 °C.

MS Interface Temperature: 280 °C.

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation

NMR spectroscopy is unparalleled for the structural confirmation of the main component and the identification of unknown impurities. Both ¹H and ¹³C NMR are essential.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity.

Analysis: The chemical shifts and coupling constants in the ¹H and ¹³C spectra will confirm the structure of 2-Chloro-5-(cyclobutylmethoxy)pyridine and help in the structural elucidation of any significant impurities.

Visualizing the Workflow

A logical workflow is crucial for a comprehensive purity validation.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_assessment Purity Assessment cluster_validation Method Validation (ICH Q2(R1)) cluster_reporting Reporting & Specification Synthesis Synthesis of 2-Chloro-5- (cyclobutylmethoxy)pyridine Initial_Char Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Char HPLC HPLC Purity (Primary Method) Initial_Char->HPLC GC_MS GC-MS for Volatile Impurities Initial_Char->GC_MS Validation Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness HPLC->Validation NMR NMR for Structural Confirmation CoA Certificate of Analysis (CoA) Validation->CoA Specification Setting Specifications (ICH Q3A) CoA->Specification Initial_char Initial_char Initial_char->NMR

Caption: Workflow for Purity Validation of 2-Chloro-5-(cyclobutylmethoxy)pyridine.

Conclusion and Recommendations

The validation of assay purity for 2-Chloro-5-(cyclobutylmethoxy)pyridine necessitates a multi-faceted analytical approach. While HPLC stands as the primary method for routine purity determination, it should be complemented by GC-MS for a comprehensive profile of volatile impurities. NMR spectroscopy remains indispensable for definitive structural confirmation and the elucidation of unknown impurities.

For drug development professionals, it is imperative to not only perform these analyses but also to thoroughly validate the chosen methods according to ICH guidelines. This ensures the generation of reliable and reproducible data, which is fundamental to regulatory submissions and, ultimately, patient safety. A well-characterized impurity profile is a hallmark of a robust and well-controlled manufacturing process.

References

  • Tierney, John, Madeline Malfara, and Annie Jansen. "An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines." ChemRxiv. Last modified October 26, 2023. [Link].

  • "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)." DTIC. Accessed March 7, 2026. [Link].

  • "13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a." ResearchGate. Accessed March 7, 2026. [Link].

  • Health Canada. "Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke." Health Canada. Last modified December 31, 2017. [Link].

  • Girreser, Ulrich, Ullvi Bluhm, Bernd Clement, and Dieter Heber. "1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines." Magnetic Resonance in Chemistry 51, no. 11 (November 2013): 714–21. [Link].

  • Reddit. "Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis." r/chemistry. Last modified March 5, 2021. [Link].

  • Thomas, Steffen, I. Brühl, and E. Kleinpeter. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Semantic Scholar. Accessed March 7, 2026. [Link].

  • NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals." NETZSCH. Last modified July 22, 2020. [Link].

  • "Pharmaceutical Intermediate Quality Standards Guide." Pharmaffiliates. Accessed March 7, 2026. [Link].

  • "Development of a quantitative method for the determination of pyridine in biota and sediment samples." Cefas. Accessed March 7, 2026. [Link].

  • "TMSI+Pyridine." Restek. Accessed March 7, 2026. [Link].

  • U.S. Food and Drug Administration. "Guidance for Industry Q3A Impurities in New Drug Substances." FDA. Last modified June 2008. [Link].

  • "Synthesis method of 2-chloro-5-chloromethyl pyridine.
  • ALWSCI. "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals." ALWSCI. Last modified September 4, 2024. [Link].

  • Organic Syntheses. "4-(Methylthio)-2-phenylquinazoline (3)." Organic Syntheses. Accessed March 7, 2026. [Link].

  • "CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • SIELC Technologies. "Separation of 2-Chloropyridine on Newcrom R1 HPLC column." SIELC. Accessed March 7, 2026. [Link].

  • Engle, Keary M., and Jin-Quan Yu. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Accounts of chemical research 45, no. 6 (June 19, 2012): 788–800. [Link].

  • "Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module." ResearchGate. Accessed March 7, 2026. [Link].

  • "A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes." ACS Publications. Accessed March 7, 2026. [Link].

  • "Synthesis method of 2-chloro-5-chloromethylpyridine." SciSpace. Accessed March 7, 2026. [Link].

  • "Ensuring API Quality—A Pharmacopeia Perspective." Pharmaceutical Technology. Last modified August 2, 2022. [Link].

  • "Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition." PubMed. Accessed March 7, 2026. [Link].

  • "EP1888523B1 - Cyclobutyl amine derivatives.
  • "Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis." ResearchGate. Accessed March 7, 2026. [Link].

  • Muszalska, Izabela, Helena Elżbieta Żołnowska, and Aleksandra Sabiniarz. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE." Acta Poloniae Pharmaceutica 63, no. 4 (2006): 269–75. [Link].

  • "Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions." Wiley Online Library. Accessed March 7, 2026. [Link].

  • "Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions." Radboud Repository. Accessed March 7, 2026. [Link].

  • "Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives." National Center for Biotechnology Information. Accessed March 7, 2026. [Link].

  • "Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State." MDPI. Accessed March 7, 2026. [Link].

  • "Reactions of 2‐halopyridines to form 2‐alkyl pyridines." ResearchGate. Accessed March 7, 2026. [Link].

  • "Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC)." DTIC. Accessed March 7, 2026. [Link].

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-5-(cyclobutylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Operational Guide: Personal Protective Equipment and Handling Protocols for 2-Chloro-5-(cyclobutylmethoxy)pyridine

As drug development accelerates, researchers frequently encounter highly specialized, structurally complex intermediates. 2-Chloro-5-(cyclobutylmethoxy)pyridine (CAS: 2680743-94-4) [1] is a prime example of a compound that demands rigorous, mechanistically informed safety protocols. While standard safety data sheets for novel or proprietary intermediates can sometimes lack exhaustive toxicological profiling, a Senior Application Scientist must design safety protocols based on the compound's structural motifs.

This guide provides an authoritative, step-by-step operational framework for handling this specific halogenated pyridine derivative, ensuring both personnel safety and experimental integrity.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality of the chemical's hazards. The risk profile of 2-Chloro-5-(cyclobutylmethoxy)pyridine is driven by two distinct structural features:

  • The 2-Chloropyridine Toxicophore: Halogenated pyridine derivatives, particularly those substituted at the 2-position, are known electrophiles. Systemic exposure to these compounds can lead to hepatotoxicity and genotoxicity. This occurs because hepatic microsomal enzymes (CYP450) process the pyridine ring via N-oxidation, generating highly reactive and toxic intermediates[2].

  • The Cyclobutylmethoxy Ether Linkage: The addition of this bulky, non-polar ether group significantly increases the molecule's lipophilicity (LogP). Highly lipophilic organic solvents and chlorinated pyridines are rapidly absorbed through intact skin[2].

Therefore, standard laboratory PPE is insufficient. The high transdermal penetration risk means that if the chemical breaches your glove barrier, it will rapidly enter systemic circulation, bypassing first-pass metabolism and directly stressing the liver.

MechanisticPathway A 2-Chloro-5-(cyclobutylmethoxy)pyridine (High Lipophilicity) B Transdermal Penetration (Skin Contact) A->B If PPE barrier fails C Systemic Circulation B->C Rapid absorption D Hepatic N-Oxidation (CYP450 Enzymes) C->D E Hepatotoxicity / Genotoxicity D->E F Nitrile/Neoprene Gloves (Primary Barrier) F->B Blocks penetration

Mechanistic pathway of transdermal toxicity and the barrier role of appropriate PPE.

PPE Specification Matrix

OSHA guidelines for 2-chloropyridine derivatives mandate that all protective clothing must be clean, available daily, and donned prior to any potential exposure[3]. The following table summarizes the quantitative and qualitative specifications for your PPE ensemble.

PPE CategoryMaterial SpecificationMechanistic RationaleValidation & Replacement Protocol
Hand Protection Extended-cuff Nitrile or Neoprene (Minimum 8 mil thickness).Standard latex offers zero resistance to lipophilic ethers. Nitrile provides a robust barrier against halogenated pyridines.Self-Validating Step: Perform an air-inflation test prior to donning to check for micro-tears. Replace immediately upon suspected contact.
Eye Protection Tightly fitting chemical safety goggles (EN 166 / NIOSH approved).Chloropyridines cause severe corneal irritation and potential irreversible damage upon contact[2].Ensure a flush seal against the face. Standard safety glasses with side shields are insufficient for handling this compound.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Prevents aerosolized dust or micro-droplets from settling on exposed forearms.Wash thoroughly immediately after exposure or at the end of the workshift[3]. Do not wear outside the lab.
Respiratory N95/P100 particulate respirator (if handled outside a hood).Breathing chloropyridine derivatives can severely irritate the respiratory tract[3].Only required if local exhaust ventilation (fume hood) fails or during a spill cleanup.

Step-by-Step Operational Workflow

Trustworthy science relies on self-validating systems. The following methodology ensures that every step of handling 2-Chloro-5-(cyclobutylmethoxy)pyridine contains an internal check for safety and accuracy.

Phase 1: Pre-Operational Validation

  • Ventilation Verification: Do not open the chemical container on an open bench. Ensure your chemical fume hood is operational and verify the face velocity is between 0.4 to 0.6 m/s using the digital monitor.

  • Emergency Readiness: Visually confirm the unobstructed path to the nearest eyewash station and emergency safety shower. OSHA mandates these facilities be in the immediate work area for emergency use[3].

  • PPE Donning: Implement a double-gloving protocol. Don the inner glove (standard nitrile, 4 mil), followed by the outer glove (extended-cuff nitrile, 8 mil). Pull the lab coat cuffs over the inner glove, but under the outer glove to eliminate skin exposure gaps.

Phase 2: Material Transfer and Weighing

  • Static Mitigation: Because halogenated pyridines can sometimes be handled as crystalline solids or thick oils, use anti-static weighing boats and grounded spatulas to prevent aerosolization or sudden repulsion of the material.

  • Transfer: Open the primary container only deep within the fume hood (at least 6 inches behind the sash).

  • Sealing: Immediately recap the primary container after transferring the required mass. Wipe the exterior of the closed container with a solvent-dampened wipe (e.g., ethanol) before returning it to the storage cabinet.

Phase 3: Halogenated Waste Segregation

  • Routing: All reaction mixtures, contaminated wipes, and disposable spatulas that have touched 2-Chloro-5-(cyclobutylmethoxy)pyridine must be routed exclusively to a designated Halogenated Organic Waste stream[4].

  • Environmental Rationale: Halogenated organic waste must be strictly segregated from non-halogenated waste due to the specific, high-temperature incineration processes required to safely destroy carbon-halogen bonds without generating toxic dioxins[4].

OperationalWorkflow Step1 1. Fume Hood Preparation Verify face velocity >0.5 m/s Step2 2. PPE Donning Double-glove, Lab Coat, Goggles Step1->Step2 Step3 3. Reagent Handling Use anti-static spatulas Step2->Step3 Step4 4. Reaction Quenching Neutralize active species Step3->Step4 Alert Spill / Exposure Event Step3->Alert Step5 5. Waste Segregation Halogenated Waste Stream Step4->Step5 Decon Emergency Decontamination Wash 15 mins, Seek Medical Aid Alert->Decon

Step-by-step operational workflow from preparation to safe halogenated waste disposal.

Emergency Response and Decontamination Pathways

Despite rigorous protocols, exposure events can occur. Immediate, decisive action is required to mitigate the rapid transdermal absorption of lipophilic chloropyridines.

  • Skin Contact: Immediately remove the contaminated outer glove or lab coat. Proceed to the safety shower or sink and flush the affected area with copious amounts of water and mild soap for a minimum of 15 minutes[3]. Do not use harsh solvents (like acetone) to clean the skin, as this will strip the skin's natural lipid barrier and paradoxically accelerate the absorption of the chemical.

  • Eye Contact: Force the eyelids open and flush at the eyewash station for 15 minutes. The lipophilic nature of the ether group can cause the chemical to adhere to corneal tissue, making prolonged flushing critical. Seek immediate ophthalmological evaluation.

  • Spill Cleanup: Do not sweep dry material, which generates hazardous dust. Cover the spill with an inert, absorbent material (e.g., vermiculite or sand), carefully scoop it into a sealable container using non-sparking tools, and label it as halogenated hazardous waste.

Sources

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